molecular formula C16H15NO6 B2520617 Buxifoliadine H CAS No. 263007-72-3

Buxifoliadine H

Cat. No.: B2520617
CAS No.: 263007-72-3
M. Wt: 317.297
InChI Key: KUASSSAVQTUJGE-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-4,5-dimethoxy-10-methylacridin-9-one is a natural product found in Atalantia buxifolia with data available.

Properties

IUPAC Name

1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-17-12-7(4-5-8(18)15(12)22-2)14(21)11-9(19)6-10(20)16(23-3)13(11)17/h4-6,18-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASSSAVQTUJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C=C3O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Isolation of Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine H is an acridone alkaloid that has been successfully isolated from the root bark of Severinia buxifolia, a plant species belonging to the Rutaceae family. It is important to note that contrary to what its name might suggest, this compound has not been reported in the scientific literature as a constituent of Buxus species (family Buxaceae). The alkaloids typically found in Buxus species are structurally distinct, primarily belonging to the steroidal alkaloid class. This technical guide provides a comprehensive overview of the isolation, characterization, and currently understood biological activities of this compound and related acridone alkaloids.

Isolation of this compound from Severinia buxifolia

The isolation of this compound was first reported by Wu and colleagues in 2000. The following protocol is based on their published work and outlines the key steps for its extraction and purification from the root bark of Severinia buxifolia.

Experimental Protocol

1. Plant Material and Extraction:

  • Dried and powdered root bark of Severinia buxifolia is subjected to extraction with methanol (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude methanol extract is suspended in water and partitioned successively with chloroform (CHCl₃).

  • The chloroform-soluble fraction, which contains the acridone alkaloids, is collected and concentrated.

3. Chromatographic Purification:

  • The chloroform extract is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing similar components are pooled.

  • This compound, along with other buxifoliadines (A-G), is isolated from the enriched fractions through repeated column chromatography on silica gel, typically using a solvent system of chloroform and methanol.[1][2]

The general workflow for the isolation of this compound can be visualized in the following diagram:

G plant Dried Root Bark of Severinia buxifolia extract Methanolic Extract plant->extract Methanol Extraction partition Solvent Partitioning (CHCl₃/H₂O) extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel fractions Collected Fractions silica_gel->fractions purification Repeated Column Chromatography fractions->purification bux_h This compound purification->bux_h

Figure 1: Experimental workflow for the isolation of this compound.
Quantitative Data

While the initial publication by Wu et al. (2000) does not specify the exact yield of this compound, the isolation of a series of eight new compounds (buxifoliadines A-H) suggests that these are minor constituents of the plant material.[1]

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined as 1,3,6-Trihydroxy-4,5-dimethoxy-10-methyl-9,10-dihydroacridin-9-one through extensive spectroscopic analysis, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Spectroscopic Data for this compound

Technique Data
Molecular Formula C₁₆H₁₅NO₆
Mass Spectrometry Data not explicitly detailed in the abstract, but structure was confirmed by MS.[1]
¹H-NMR Detailed shifts and coupling constants are available in the full publication.[1][3]
¹³C-NMR Detailed chemical shifts are available in the full publication.[1][3]

Biological Activity and Signaling Pathways of Related Acridone Alkaloids

Currently, there is a lack of specific studies on the biological activity of this compound. However, research on other acridone alkaloids isolated from Atalantia and Severinia species provides insights into the potential therapeutic effects of this class of compounds.

Cytotoxic and Anti-Cancer Activity

Several acridone alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, Buxifoliadine E, isolated from Atalantia monophyla, has been shown to inhibit the proliferation of prostate (LNCaP), neuroblastoma (SH-SY5Y), hepatoblastoma (HepG2), and colorectal (HT29) cancer cells.[2]

Mechanism of Action and Signaling Pathways

Studies on Buxifoliadine E have indicated that its anti-cancer activity is mediated through the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2] The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

The proposed mechanism of action for Buxifoliadine E, which may be relevant for this compound, is illustrated below:

G bux_e Buxifoliadine E erk ERK Pathway bux_e->erk proliferation Cancer Cell Proliferation erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition of ERK leads to

Figure 2: Proposed signaling pathway inhibition by Buxifoliadine E.

Conclusion

This compound is an acridone alkaloid isolated from Severinia buxifolia. While detailed biological studies on this compound itself are not yet available, the known cytotoxic effects and the mechanism of action of related acridone alkaloids, such as the inhibition of the ERK signaling pathway, suggest that it may hold promise as a lead compound in the development of novel anti-cancer agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications. It is crucial for researchers to note that this compound is not found in Buxus species, and future investigations should focus on its correct botanical sources.

References

Unveiling the Molecular Architecture of Buxifoliadine H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Buxifoliadine H, a naturally occurring acridone alkaloid. The information presented herein is synthesized from the primary literature and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is an acridone alkaloid isolated from the root bark of Severinia buxifolia. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The structural characterization of these compounds is a critical step in understanding their structure-activity relationships and potential therapeutic applications. This document outlines the experimental procedures and spectroscopic analyses that were instrumental in determining the molecular structure of this compound.

Isolation and Purification

The isolation of this compound was achieved through a multi-step extraction and chromatographic process, as detailed in the workflow below.

G A Dried and Powdered Root Bark of Severinia buxifolia B Cold Maceration with Methanol A->B C Concentration of Methanolic Extract B->C D Partitioning between Ethyl Acetate and Water C->D E Ethyl Acetate Layer D->E F Silica Gel Column Chromatography (Elution with n-hexane/acetone gradient) E->F G Crude Fractions Containing Alkaloids F->G H Preparative Thin-Layer Chromatography (Developed with Chloroform/Methanol) G->H I Purified this compound H->I

Figure 1: Experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation of this compound

  • Extraction: The air-dried and powdered root bark of Severinia buxifolia was macerated with methanol at room temperature.

  • Concentration: The methanolic extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue was suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction was collected.

  • Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and acetone to yield several crude fractions.

  • Preparative TLC: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol mixture as the developing solvent, to afford the pure compound.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through the analysis of its physicochemical properties and a combination of spectroscopic techniques. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
AppearanceYellow needles
Melting Point215—217 °C
Molecular FormulaC₁₆H₁₅NO₆
Molecular Weight317.29 g/mol

Table 2: Spectroscopic Data for this compound

TechniqueData
UV (MeOH) λmax (log ε): 390 (2.53), 332 (2.93), 313 (2.67), 269 (sh, 3.41), 260 (3.45), 234 (2.60), 221 (2.94) nm
IR (KBr) νmax: 3400, 1636, 1599, 1556 cm⁻¹
EI-MS m/z (% rel. int.): 317 [M]⁺ (100), 302 (58), 288 (25), 274 (35), 260 (20)

Table 3: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
14.80s1H1-OH
9.82s1H3-OH or 6-OH
9.02s1H3-OH or 6-OH
7.21d (J=3.6 Hz)1HH-7
6.98d (J=3.6 Hz)1HH-8
6.49s1HH-2
4.13s3H4-OCH₃ or 5-OCH₃
3.92s3H4-OCH₃ or 5-OCH₃
3.82s3HN-CH₃

Note: Complete ¹³C NMR data for this compound was not available in the primary literature.

Structure Elucidation and Key Correlations

The molecular formula of this compound was determined as C₁₆H₁₅NO₆ by high-resolution electron impact mass spectrometry (HR-EI-MS). The IR spectrum indicated the presence of hydroxyl groups (3400 cm⁻¹) and a conjugated carbonyl group (1636 cm⁻¹). The UV spectrum was characteristic of a 9-acridone skeleton.

The ¹H NMR spectrum showed signals for a chelated hydroxyl group at δ 14.80 (1-OH), two other phenolic hydroxyl groups, two aromatic protons in a meta-relationship, one isolated aromatic proton, two methoxy groups, and an N-methyl group.

To confirm the placement of the substituents, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was performed on an O-methoxymethyl derivative of this compound. The key correlations observed in this experiment were crucial for establishing the final structure.

Buxifoliadine H: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine H is a naturally occurring steroidal alkaloid found within the plant genus Buxus. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and a generalized experimental protocol for its isolation and purification. Furthermore, this document explores the broader context of the biological activities of Buxus alkaloids, offering insights for researchers and professionals in the field of drug discovery and development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the current understanding to facilitate further research.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Buxus, commonly known as boxwood. The family Buxaceae is a rich source of a diverse array of steroidal alkaloids, with over 200 different compounds identified to date. The principal species recognized as a source of this compound and other related alkaloids is:

  • Buxus sempervirens (Common Boxwood): This evergreen shrub is the most extensively studied species for its alkaloid content. Various parts of the plant, including the leaves, bark, and roots, have been found to contain a complex mixture of these compounds.

While other Buxus species may also produce this compound, Buxus sempervirens is the most frequently cited source in the scientific literature.

Abundance of this compound

The abundance of this compound, like other Buxus alkaloids, is influenced by several factors, including the specific plant part, the geographical location, and the time of year the plant material is harvested. While precise quantitative data for this compound is not extensively documented in publicly available research, general trends for Buxus alkaloids have been observed.

Table 1: Factors Influencing the Abundance of Buxus Alkaloids

FactorObservationImplication for this compound Abundance
Plant Organ The highest concentrations of alkaloids are typically found in the leaves and bark.Leaves and bark of Buxus sempervirens are likely the most abundant sources.
Seasonality Alkaloid content can vary with the seasons, potentially linked to the plant's defense mechanisms.Optimal harvesting times may exist to maximize the yield of this compound.
Geographical Location Environmental conditions can impact the biosynthesis of secondary metabolites.The abundance may differ in plants grown in different climates and soil types.
Plant Age The age of the plant may influence the overall alkaloid profile and concentration.Mature plants may offer a higher yield compared to younger specimens.

It is important to note that the isolation of a specific alkaloid like this compound from the complex mixture present in the plant extract often results in a low overall yield.

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation and purification of this compound from Buxus sempervirens leaves. This protocol is based on common methodologies used for the separation of steroidal alkaloids. Researchers should optimize these steps for their specific laboratory conditions and available equipment.

3.1. Plant Material Collection and Preparation

  • Collection: Harvest fresh leaves from mature Buxus sempervirens plants.

  • Drying: Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

3.2. Extraction

  • Maceration: Macerate the powdered plant material in methanol (or another suitable organic solvent) at room temperature for 24-48 hours with occasional stirring.

  • Filtration: Filter the mixture to separate the solvent extract from the plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.3. Acid-Base Partitioning

  • Acidification: Dissolve the crude extract in a 10% acetic acid solution.

  • Defatting: Extract the acidic solution with chloroform or another nonpolar solvent to remove fats and other neutral compounds.

  • Basification: Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.

  • Alkaloid Extraction: Extract the basified solution with chloroform or dichloromethane to isolate the crude alkaloid fraction.

  • Washing and Drying: Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and concentrate it to yield the total crude alkaloids.

3.4. Chromatographic Purification

  • Column Chromatography (CC): Subject the crude alkaloid mixture to column chromatography on silica gel or alumina. Elute with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the alkaloids based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Crystallization: Crystallize the purified this compound from a suitable solvent to obtain the pure compound.

experimental_workflow start Buxus sempervirens Leaves drying Drying & Grinding start->drying extraction Methanol Extraction drying->extraction concentration1 Concentration extraction->concentration1 partitioning Acid-Base Partitioning concentration1->partitioning concentration2 Concentration partitioning->concentration2 cc Column Chromatography concentration2->cc hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of Buxus alkaloids exhibits a range of interesting biological activities. These activities provide a basis for future research into the mechanisms of action of this compound.

Known biological activities of Buxus alkaloids include:

  • Anticholinesterase Activity: Many Buxus alkaloids are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial for nerve impulse transmission. This property makes them of interest for the development of drugs for neurodegenerative diseases such as Alzheimer's disease.

  • Cytotoxic and Anticancer Activity: Several Buxus alkaloids have demonstrated cytotoxicity against various cancer cell lines.

  • Antibacterial and Antifungal Activity: Extracts of Buxus species and isolated alkaloids have shown inhibitory effects against a range of pathogenic bacteria and fungi.

Given that some other steroidal alkaloids, such as cyclopamine, are known to interact with the Hedgehog signaling pathway, it is plausible that this compound or other Buxus alkaloids could modulate this or other critical cellular signaling cascades. Further research is required to investigate these potential interactions.

hypothetical_signaling_pathway buxifoliadine_h This compound receptor Cell Surface Receptor (Hypothetical Target) buxifoliadine_h->receptor Binding downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Activation/Inhibition transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylation gene_expression Altered Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Apoptosis, Differentiation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound represents a promising natural product with potential for further investigation in drug discovery. Its primary source is Buxus sempervirens, and its abundance is subject to various environmental and physiological factors. The generalized isolation protocol provided herein offers a starting point for researchers to obtain this compound for further study. While its specific mechanism of action remains to be fully elucidated, the known biological activities of the Buxus alkaloid class suggest that this compound may interact with key cellular signaling pathways, warranting deeper exploration of its therapeutic potential. Future research should focus on the quantitative analysis of this compound in various Buxus species and the detailed investigation of its molecular targets and signaling pathways.

The Uncharted Path: A Technical Guide to the Biosynthesis of Buxifoliadine H and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buxifoliadine H, a member of the complex family of Buxus steroidal alkaloids, presents a formidable challenge in the field of natural product biosynthesis. To date, the precise enzymatic steps leading to its formation remain unelucidated. This technical guide, therefore, provides a comprehensive overview of the current understanding of the biosynthesis of the foundational precursors to Buxus alkaloids. By examining the established pathways of upstream intermediates like cycloartenol and cholesterol, we propose a putative biosynthetic route to the core Buxus steroidal skeleton. This document is intended to serve as a foundational resource for researchers aiming to unravel the intricate biosynthetic network of this medicinally significant class of compounds. We also present generalized experimental protocols that can be adapted to investigate and ultimately define the biosynthetic pathway of this compound.

Introduction to Buxus Steroidal Alkaloids

The genus Buxus, commonly known as boxwood, is a rich source of structurally diverse and biologically active steroidal alkaloids[1][2]. These compounds are characterized by a steroid nucleus, typically a pregnane or cyclopregnane skeleton, with nitrogen incorporated into the ring system or as a side chain[2]. This compound is a representative of this complex family. The structural foundation of these alkaloids is generally accepted to be of a cycloartenol-type triterpenoid nature, distinguishing their biosynthesis from that of animal and fungal sterols which primarily proceed via lanosterol[3][4]. Understanding the biosynthesis of these intricate molecules is paramount for their potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of the Buxus Alkaloid Skeleton

While the specific pathway to this compound is unknown, a plausible route can be hypothesized based on the well-established biosynthesis of its triterpenoid and steroidal precursors. The pathway is believed to originate from the cyclization of 2,3-oxidosqualene.

From Squalene to Cycloartenol: The Committed Step

The biosynthesis of all plant sterols and related triterpenoids begins with the cyclization of 2,3-oxidosqualene[5]. In plants, this crucial step is predominantly catalyzed by the enzyme cycloartenol synthase (CAS) , which produces cycloartenol[3][4]. This contrasts with the lanosterol synthase (LAS) found in fungi and animals[4].

The initial steps are as follows:

  • Squalene Epoxidation : The linear triterpenoid, squalene, is first oxidized to (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene) by the enzyme squalene epoxidase (SQE) [5].

  • Cyclization to Cycloartenol : Cycloartenol synthase (CAS) then catalyzes a complex cyclization cascade of (S)-2,3-epoxysqualene to form cycloartenol. This is the first committed step in phytosterol biosynthesis in plants[4][5].

Conversion of Cycloartenol to Cholesterol

Cycloartenol serves as the precursor for the biosynthesis of cholesterol, a key intermediate in the formation of steroidal alkaloids[6]. This conversion involves a series of enzymatic reactions including demethylations, isomerizations, and reductions. Key enzymes in this part of the pathway include cyclopropyl isomerase (CPI), sterol 14-demethylase (CYP51), and 7-dehydrocholesterol reductase (7-DR)[6].

Putative Pathway from Cholesterol to the Buxus Alkaloid Core

The final stages in the biosynthesis of the Buxus steroidal alkaloid skeleton from cholesterol are the least understood. It is hypothesized that a series of post-cholesterol modifications, including hydroxylations, oxidations, and transaminations, lead to the formation of the characteristic nitrogen-containing steroidal structure.

Key enzymatic transformations likely involve:

  • Hydroxylation : Cytochrome P450 monooxygenases (CYPs) are prime candidates for catalyzing site-specific hydroxylations on the cholesterol backbone. For instance, CYP90B1 is known to catalyze steroid hydroxylation at the C-22 position, and other CYPs are implicated in C-23 and C-26 hydroxylation[6].

  • Oxidation : The introduced hydroxyl groups can be further oxidized to ketones by dehydrogenases.

  • Transamination : The incorporation of nitrogen is a critical step. This is likely achieved through the action of aminotransferases, which transfer an amino group from a donor molecule (e.g., glutamate) to a keto-steroid intermediate.

A generalized workflow for these late-stage modifications is presented in the following diagram.

Buxus_Alkaloid_Biosynthesis cluster_0 Upstream Pathway cluster_1 Putative Late-Stage Modifications Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Keto_Steroid Keto-Steroid Intermediate Cholesterol->Keto_Steroid Hydroxylation (CYPs) & Oxidation Amino_Steroid Amino-Steroid Intermediate Keto_Steroid->Amino_Steroid Transamination Buxus_Core Buxus Alkaloid Core Skeleton Amino_Steroid->Buxus_Core Further Modifications (e.g., Methylation, Cyclization) Buxifoliadine_H This compound Buxus_Core->Buxifoliadine_H Tailoring Steps

A putative biosynthetic pathway for the Buxus alkaloid core skeleton.

Quantitative Data

A thorough review of the current scientific literature reveals a notable absence of quantitative data specifically pertaining to the biosynthesis of this compound. Key metrics such as enzyme kinetics, precursor flux, and product yields have not yet been reported. The elucidation of these parameters will be a critical step forward in understanding and potentially engineering this pathway.

Experimental Protocols for Pathway Elucidation

To address the existing knowledge gap, a combination of modern molecular biology, analytical chemistry, and bioinformatics approaches will be required. Below are generalized protocols for key experiments that would be instrumental in defining the biosynthetic pathway of this compound.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative enzymes involved in the biosynthesis of Buxus alkaloids by comparing the transcriptomes of high-producing and low-producing plant tissues or plants grown under different conditions.

Methodology:

  • Plant Material: Collect tissues from Buxus species known to produce this compound. Tissues could include leaves, stems, and roots, or plants subjected to elicitors (e.g., methyl jasmonate) to stimulate alkaloid production[7].

  • RNA Extraction: Isolate total RNA from the collected tissues using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Perform differential gene expression analysis to identify genes that are upregulated in high-producing tissues.

    • Annotate the differentially expressed genes and search for homologs of known enzymes in steroidal alkaloid biosynthesis (e.g., CYPs, aminotransferases, methyltransferases).

Functional Characterization of Candidate Enzymes

Objective: To verify the function of candidate enzymes identified through transcriptomics.

Methodology:

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector.

    • Express the recombinant proteins in a suitable host system, such as E. coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays:

    • Purify the recombinant enzymes.

    • Incubate the purified enzyme with a putative substrate (e.g., cholesterol or a hydroxylated derivative) and necessary co-factors.

    • Analyze the reaction products using LC-MS or GC-MS to determine if the expected product is formed.

Sterol and Alkaloid Profiling by GC-MS

Objective: To identify and quantify intermediates and final products in the biosynthetic pathway.

Methodology (adapted from standard sterol analysis protocols[5]):

  • Sample Preparation:

    • Harvest and freeze-dry plant tissue.

    • Grind the lyophilized tissue to a fine powder.

  • Lipid Extraction and Saponification:

    • Perform a hot saponification by adding a methanolic potassium hydroxide solution and incubating at 80-90°C for 1-2 hours to hydrolyze esterified sterols.

    • Extract the non-saponifiable lipids (containing free sterols and alkaloids) with an organic solvent like n-hexane.

  • Derivatization:

    • Evaporate the solvent and derivatize the hydroxyl and amino groups with a silylating agent (e.g., BSTFA) to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and library data.

    • Quantify the compounds using an internal standard.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound and other Buxus alkaloids is a significant undertaking that holds great promise. A detailed understanding of the enzymes and regulatory mechanisms involved will pave the way for:

  • Metabolic Engineering: Heterologous expression of the entire pathway in microbial hosts could enable a sustainable and scalable production of these valuable compounds.

  • Synthetic Biology: The discovery of novel enzymes from the Buxus pathway could enrich the toolkit of biocatalysts for the synthesis of new-to-nature steroidal compounds.

  • Drug Discovery: A deeper understanding of the structure-activity relationships of these alkaloids, facilitated by the ability to generate derivatives through pathway engineering, could lead to the development of new therapeutic agents.

This guide provides a roadmap for future research in this exciting and challenging field. By building upon the foundational knowledge of sterol biosynthesis and employing modern experimental techniques, the scientific community can begin to chart the biosynthetic path to this compound.

References

Initial Biological Screening of Buxus Alkaloids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Buxus, commonly known as boxwood, is a rich source of structurally diverse steroidal alkaloids, which have demonstrated a wide array of promising biological activities.[1][2][3][4][5] These activities include cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory effects, making them attractive candidates for further drug development.[1][3][4] This technical guide provides a comprehensive overview of the initial biological screening of a representative Buxus alkaloid, herein referred to as Buxifoliadine H, focusing on its potential anticancer and anti-inflammatory properties. The methodologies and data presented are based on established protocols for the evaluation of natural products.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data obtained from the initial in vitro screening of this compound for its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HT-29Colorectal Adenocarcinoma18.9 ± 2.1
SK-OV-3Ovarian Cancer12.7 ± 1.5
PC-3Prostate Adenocarcinoma28.4 ± 3.2

IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and are expressed as mean ± standard deviation from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.710.8 ± 1.2

IC₅₀ value represents the concentration of this compound required to inhibit 50% of the lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 murine macrophage cells and is expressed as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[6][7][8][9]

Materials:

  • Human cancer cell lines (MCF-7, A549, HT-29, SK-OV-3, PC-3)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ value was determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells using the Griess reagent.[10][11][12][13][14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Compound Pre-treatment: The cells were pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A control group without LPS stimulation was also included.

  • Griess Assay: After 24 hours of incubation, 100 µL of the cell culture supernatant was transferred to a new 96-well plate. An equal volume of Griess reagent was added to each well, and the plate was incubated for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the supernatant was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated, vehicle-treated cells. The IC₅₀ value was then determined.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the biological activities of this compound.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Seed RAW 264.7 Cells incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect add_griess Add Griess Reagent collect->add_griess read Read Absorbance at 540 nm add_griess->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the nitric oxide anti-inflammatory assay.

signaling_pathway_anticancer BuxifoliadineH This compound ROS ↑ Reactive Oxygen Species (ROS) BuxifoliadineH->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis signaling_pathway_anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO ↑ Nitric Oxide (NO) iNOS->NO BuxifoliadineH This compound BuxifoliadineH->NFkB Inhibition

References

Buxifoliadine H: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine H is a naturally occurring acridone alkaloid first identified from the root bark of Severinia buxifolia. This document provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. It includes a summary of its physicochemical properties, detailed spectroscopic data, and the experimental protocols for its extraction and purification. Additionally, this guide outlines the methodology for assessing its cytotoxic effects against human cancer cell lines and discusses the current state of knowledge regarding its synthesis. This technical guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Discovery and Natural Occurrence

This compound was first isolated from the root bark of Severinia buxifolia (synonymous with Atalantia buxifolia), a plant belonging to the Rutaceae family.[1][2] This plant has a history of use in Chinese folk medicine for treating a variety of ailments, including rheumatism, paralysis, snakebites, and malaria.[1] The investigation of the chemical constituents of Severinia buxifolia collected in Hainan, China, led to the identification of eight new acridone alkaloids, one of which was named this compound.[1][2]

Physicochemical and Spectroscopic Data

This compound is an acridone alkaloid with the molecular formula C16H15NO6 and a molecular weight of 317.29 g/mol .[3] Its chemical structure is 1,3,6-trihydroxy-4,5-dimethoxy-10-methyl-9,10-dihydroacridin-9-one. The compound presents as yellow needles with a melting point of 215–217°C.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC16H15NO6[3]
Molecular Weight317.29[3]
CAS Number263007-72-3[3]
AppearanceYellow needles[1]
Melting Point215–217 °C[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataValueReference
UV λmax (nm) 425, 326, 278[1]
IR νmax (cm-1) 1608 (C=O)[1]
¹H-NMR (Acetone-d6, δ ppm) Data unavailable in snippets[1]
¹³C-NMR Data unavailable in snippets[1]
HR-EI-MS Consistent with C16H15NO6[1]

Note: The detailed ¹H and ¹³C NMR data are reported in the primary literature but are not available in the accessed search snippets. The provided data is based on the information available.

Experimental Protocols

Isolation of this compound from Severinia buxifolia

The following protocol is based on the description of the isolation of acridone alkaloids from the root bark of Severinia buxifolia.[1]

3.1.1. Plant Material and Extraction

  • Air-dried and powdered root bark of Severinia buxifolia is subjected to extraction with methanol (MeOH) at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

  • The crude methanol extract is suspended in water (H₂O) and partitioned with chloroform (CHCl₃).

  • The chloroform layer, containing the less polar compounds including acridone alkaloids, is separated.

3.1.3. Chromatographic Separation

  • The chloroform-soluble fraction is concentrated and subjected to silica gel column chromatography.

  • The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol (MeOH).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • This compound is isolated from the relevant fractions and further purified by recrystallization to yield yellow needles.[1]

Isolation_Workflow Plant Dried Root Bark of Severinia buxifolia Extraction Methanol Extraction Plant->Extraction Partition Solvent Partitioning (CHCl3/H2O) Extraction->Partition Chloroform_Layer Chloroform Fraction Partition->Chloroform_Layer Silica_Gel Silica Gel Column Chromatography Chloroform_Layer->Silica_Gel Fractions Eluted Fractions Silica_Gel->Fractions Purification Recrystallization Fractions->Purification Bux_H This compound Purification->Bux_H

Figure 1. Isolation workflow for this compound.
Biological Activity: Cytotoxicity Assay

This compound has been reported to exhibit cytotoxic activity. The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.

3.2.1. Cell Culture

  • Human cancer cell lines, such as KB (oral squamous carcinoma) and Hep-3B (hepatocellular carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.2.2. MTT Assay Protocol

  • Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cytotoxicity_Assay_Workflow Cell_Culture Culture KB and Hep-3B Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Value Absorbance_Measurement->Data_Analysis

Figure 2. Workflow for MTT cytotoxicity assay.

History of Synthesis

As of the current literature review, there is no reported total synthesis of this compound. The compound is currently sourced through isolation from its natural plant origin. The development of a synthetic route would be a significant contribution to the field, enabling further investigation of its biological activities and structure-activity relationships.

Conclusion

This compound is an acridone alkaloid with a defined structure and demonstrated cytotoxic activity against cancer cell lines. This technical guide has summarized the key information regarding its discovery, isolation from Severinia buxifolia, and methods for evaluating its biological potential. The lack of a total synthesis presents an opportunity for synthetic chemists. Further research is warranted to fully elucidate the mechanism of its cytotoxic action and to explore its potential as a lead compound in drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal alkaloids from the Buxus genus, commonly known as boxwood, represent a diverse and complex class of natural products. These compounds are characterized by a typical steroidal backbone with nitrogen-containing functional groups, often exhibiting a cycloartane-type skeleton. For centuries, extracts from Buxus species have been utilized in traditional medicine for a variety of ailments. Modern phytochemical investigations have led to the isolation and characterization of numerous steroidal alkaloids, revealing a wide spectrum of biological activities. This technical guide focuses on Buxifoliadine H and its related steroidal alkaloids, providing a comprehensive overview of their chemical nature, biological activities, and potential as starting points for drug discovery and development. While specific data on this compound is limited, this guide will draw upon the wealth of information available for the broader family of Buxus alkaloids to present a thorough understanding of their therapeutic potential.

Chemical Structure and Properties

Buxus steroidal alkaloids are classified as triterpenoid alkaloids, biosynthetically derived from cycloartenol.[1] Their core structure is a modified steroid nucleus, often featuring a cyclopropane ring between C-9 and C-10. The diversity within this class of compounds arises from variations in substitution patterns, including the number and position of methyl groups, the nature of the side chains at C-17, and the presence of various functional groups such as hydroxyl, acetyl, and benzoyl moieties.

This compound belongs to this extensive family of compounds. While its specific structure is not as widely reported as some other Buxus alkaloids, it shares the characteristic complex polycyclic framework that defines this class of natural products. The structural elucidation of these alkaloids typically relies on a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]

Quantitative Biological Data

The biological activities of Buxus steroidal alkaloids have been a subject of significant research interest. The two most prominent and well-documented activities are their cytotoxicity against various cancer cell lines and their inhibition of cholinesterases. The following tables summarize the quantitative data for a selection of representative Buxus alkaloids, providing insights into their potential as anticancer and neuroprotective agents.

Table 1: Cytotoxicity of Representative Buxus Steroidal Alkaloids against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Buxmicrophylline PMCF-7> 40[3]
Buxmicrophylline QMCF-7> 40[3]
Buxmicrophylline RMCF-74.51[3]
Buxmicrophylline RHL-6015.58[3]
Buxmicrophylline RSMMC-772110.23[3]
Buxmicrophylline RA-54912.87[3]
Buxmicrophylline RSW4809.76[3]
O-tigloylcyclovirobuxeine-BL6 (Cytotoxicity)19[4]
O-tigloylcyclovirobuxeine-BPlasmodium falciparum1.05[4]
O-benzoyl-cycloprotobuxoline-DL6 (Cytotoxicity)13.2[5]
O-benzoyl-cycloprotobuxoline-DPlasmodium falciparum<1.0[5]
O-benzoyl-cycloprotobuxoline-DTrypanosoma brucei rhodesiense1.1[5]

Table 2: Cholinesterase Inhibitory Activity of Representative Buxus Steroidal Alkaloids

CompoundEnzymeIC50 (µM)Reference
31-HydroxybuxatrienoneAcetylcholinesterase (AChE)25.3[6]
MacowanioxazineAcetylcholinesterase (AChE)98.0[6]
16α-HydroxymacowanitrieneAcetylcholinesterase (AChE)35.0[6]
MacowanitrieneAcetylcholinesterase (AChE)45.6[6]
MacowamineAcetylcholinesterase (AChE)10.8[6]
Nb-demethylpapillotrienineAcetylcholinesterase (AChE)15.4[6]
MoenjodaramineAcetylcholinesterase (AChE)75.2[6]
Buxbodine BAcetylcholinesterase (AChE)65.1[6]
Buxmicrophylline CAcetylcholinesterase (AChE)85.3[6]

Potential Mechanisms of Action

While the precise molecular targets for many Buxus alkaloids are still under investigation, studies on their cytotoxic effects suggest the induction of apoptosis and cell cycle arrest as key mechanisms.

Research on acetonic extracts of Buxus sempervirens has shown that they can induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines.[7] This is accompanied by a downregulation of cyclin D1, a key regulator of the G1/S phase transition.[7] Furthermore, these extracts have been observed to trigger both autophagic cell death and apoptosis.[7]

Studies on specific alkaloids like Cyclovirobuxine D have provided more detailed insights. In human glioblastoma and low-grade glioma cells, Cyclovirobuxine D has been shown to induce apoptosis through the mitochondrial-dependent pathway.[8] This typically involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and eventual programmed cell death. The modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2, is a likely component of this mechanism.

The cholinesterase inhibitory activity of these alkaloids is also of significant interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where the loss of cholinergic neurons is a key pathological feature.[9] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[9]

Experimental Protocols

Isolation of Steroidal Alkaloids from Buxus Species

The following is a generalized protocol for the isolation of steroidal alkaloids from Buxus plant material, based on common methodologies reported in the literature.[5][10]

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, stems) is macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).

    • The extraction process is typically repeated multiple times to ensure exhaustive extraction.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., chloroform or dichloromethane) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of 9-10.

    • The basified aqueous layer is then extracted multiple times with a non-polar solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid fraction is subjected to column chromatography over silica gel or alumina.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the individual alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][11][12][13]

  • Cell Seeding:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.

    • The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at different concentrations is added. A control group with vehicle-treated cells is also included.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15-20 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control (untreated) cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Cholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay for the determination of cholinesterase activity and the screening of inhibitors.[3][4][10][14][15]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.

    • Prepare stock solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare a solution of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in the phosphate buffer.

    • Prepare various concentrations of the test compounds (inhibitors).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at different concentrations.

    • Add 50 µL of the enzyme solution (AChE or BChE) to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.

    • The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams have been created using the Graphviz DOT language.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Buxus_Alkaloid Buxus Steroidal Alkaloid (e.g., this compound) Bax Bax Buxus_Alkaloid->Bax Upregulates Bcl2 Bcl2 Buxus_Alkaloid->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf1 Cytochrome_c->Apaf1 Procaspase9 Procaspase9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase3 Caspase3 Apoptosome->Caspase3 Activates Procaspase3 Procaspase3 Procaspase3->Caspase3 DNA_Fragmentation DNA Fragmentation Apoptosis Caspase3->DNA_Fragmentation Induces

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Buxus steroidal alkaloids.

Experimental_Workflow Start Start: Buxus Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification HPLC / Prep-TLC Chromatography->Purification Pure_Alkaloid Pure Steroidal Alkaloid (e.g., this compound) Purification->Pure_Alkaloid Cytotoxicity_Assay Cytotoxicity Assay (MTT) Pure_Alkaloid->Cytotoxicity_Assay Cholinesterase_Assay Cholinesterase Assay (Ellman's Method) Pure_Alkaloid->Cholinesterase_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Cholinesterase_Assay->Data_Analysis End End: Biological Activity Profile Data_Analysis->End

Caption: General experimental workflow for the isolation and bioactivity screening of Buxus alkaloids.

Conclusion and Future Directions

This compound and its related steroidal alkaloids from the Buxus genus represent a promising class of natural products with significant therapeutic potential. Their demonstrated cytotoxicity against a range of cancer cell lines and their ability to inhibit cholinesterases highlight their potential as lead compounds for the development of novel anticancer and neuroprotective agents.

Future research should focus on several key areas. Firstly, a more comprehensive biological evaluation of a wider range of purified Buxus alkaloids, including this compound, is necessary to establish a more detailed structure-activity relationship. Secondly, further mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The application of modern "omics" technologies, such as proteomics and transcriptomics, could provide valuable insights in this regard. Finally, the development of efficient synthetic or semi-synthetic routes to these complex molecules will be crucial for enabling medicinal chemistry efforts aimed at optimizing their potency, selectivity, and pharmacokinetic properties. The chemoenzymatic synthesis of steroidal products is an emerging field that could offer innovative solutions for the production of these valuable compounds.[1] Continued investigation into this fascinating class of natural products holds great promise for the discovery of new and effective therapeutic agents.

References

Buxifoliadine H: A Technical Review of a Cytotoxic Acridone Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine H is a naturally occurring acridone alkaloid that has demonstrated notable cytotoxic activity against several human cancer cell lines. Isolated from plant species of the Rutaceae family, namely Atalantia buxifolia and Severinia buxifolia, this compound has garnered interest within the scientific community for its potential as a lead compound in the development of novel anticancer therapeutics.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activity, and the experimental methodologies used in its characterization.

Chemical Properties

This compound is chemically identified as 1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one.[1][4] Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValue
Chemical Formula C₁₆H₁₅NO₆[4][5][6]
Molecular Weight 317.29 g/mol [4][5][6]
CAS Number 263007-72-3[4][5]
Appearance Yellow powder/needles[2][4]
Classification Acridone Alkaloid[1]

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. The available quantitative data from these studies are presented below.

Cell LineCancer TypeActivity MetricValue
KBNasopharyngeal CarcinomaED₅₀0.22 µg/mL[2], 0.82 µg/mL[7]
Hep-3BHuman HepatomaED₅₀5.3 µg/mL[2], 6.6 µg/mL[7]

At present, published literature on the anti-inflammatory and cholinesterase inhibitory activities of this compound is not available. Research in these areas could provide further insights into the pharmacological profile of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the biological evaluation of this compound are not extensively documented in the available literature, the general methodologies can be inferred from the studies reporting its cytotoxic activity.

Cytotoxicity Assays

The cytotoxic activity of this compound was likely determined using established in vitro cell viability assays. A generalized workflow for such an assay is depicted below.

experimental_workflow Generalized Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cancer Cell Line Culture (e.g., KB, Hep-3B) seeding Cell Seeding into Microtiter Plates cell_culture->seeding compound_prep This compound Stock Solution Preparation treatment Treatment with Serial Dilutions of this compound compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_acquisition Data Acquisition (Spectrophotometry) viability_assay->data_acquisition data_analysis Data Analysis (Calculation of ED₅₀) data_acquisition->data_analysis

A generalized workflow for determining the in vitro cytotoxicity of a compound.

The ED₅₀ (Effective Dose 50%) values reported represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population. These values are typically determined by colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay, which measure cell viability and proliferation.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound and its precise mechanism of cytotoxic action have not been elucidated in the scientific literature. The potent activity against cancer cell lines suggests that it may interfere with critical cellular processes such as cell cycle progression, apoptosis, or specific oncogenic signaling cascades. Further research, including transcriptomic, proteomic, and targeted molecular studies, is necessary to unravel the underlying mechanisms.

logical_relationship Hypothesized Mechanism of Action cluster_effects Potential Cellular Effects Bux_H This compound Target Molecular Target(s) (Unknown) Bux_H->Target Pathway Signaling Pathway(s) (Unidentified) Target->Pathway Effect Cellular Effect Pathway->Effect Apoptosis Induction of Apoptosis Effect->Apoptosis CellCycle Cell Cycle Arrest Effect->CellCycle Other Other Mechanisms Effect->Other Outcome Cytotoxicity Apoptosis->Outcome CellCycle->Outcome Other->Outcome

A diagram illustrating the potential, yet unconfirmed, mechanism of action for this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant cytotoxic properties. The existing data warrants further investigation to fully characterize its therapeutic potential. Key areas for future research include:

  • Elucidation of the Mechanism of Action: Identifying the molecular targets and signaling pathways affected by this compound is crucial for understanding its anticancer effects.

  • Broad-Spectrum Activity Screening: Evaluating its efficacy against a wider panel of cancer cell lines, including drug-resistant strains, would provide a more comprehensive understanding of its potential applications.

  • In Vivo Studies: Preclinical animal studies are necessary to assess the safety, pharmacokinetics, and in vivo efficacy of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

  • Investigation of Other Bioactivities: Screening for anti-inflammatory, cholinesterase inhibitory, and other pharmacological activities could reveal additional therapeutic applications.

The continued exploration of this compound holds the potential to contribute to the development of new and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Buxifoliadine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, a specific total synthesis for a compound designated "Buxifoliadine H" has not been reported in peer-reviewed scientific literature. Furthermore, the chemical structure of this compound is not available in public chemical databases. The Buxifoliadine family of alkaloids are pyranoacridone natural products isolated from plants of the genus Atalantia, such as Atalantia buxifolia.[1][2][3] This document outlines a generalized, plausible synthetic methodology for the pyranoacridone core of Buxifoliadine-type alkaloids, based on established synthetic routes for structurally related acridone natural products. The provided protocols are therefore illustrative and would require adaptation for a specific target molecule within this class.

Introduction to Buxifoliadine Alkaloids

Buxifoliadine alkaloids belong to the larger class of acridone alkaloids, which are characterized by a tricyclic 9-acridone core. Many Buxifoliadines, such as the representative Buxifoliadine A, are further elaborated with prenyl side chains and a pyran ring, forming a tetracyclic pyranoacridone skeleton. These natural products have garnered interest due to their potential biological activities. The general synthetic challenge lies in the construction of the substituted acridone core and the subsequent installation of isoprenoid moieties and cyclization to form the pyran ring.

General Retrosynthetic Strategy

A convergent synthetic approach is often employed for acridone alkaloids. The central acridone tricycle can be disconnected via a Chapman rearrangement or a metal-catalyzed C-N bond formation. A common strategy involves the synthesis of a diarylamine intermediate, which can then be cyclized to form the acridone core. A plausible retrosynthetic analysis for a generic Buxifoliadine is outlined below.

Retrosynthesis Buxifoliadine Buxifoliadine Core Pyranoacridone Pyranoacridone Buxifoliadine->Pyranoacridone Final Elaboration PrenylatedAcridone Prenylated Acridone Pyranoacridone->PrenylatedAcridone Cyclization AcridoneCore Acridone Core PrenylatedAcridone->AcridoneCore Prenylation Diarylamine Diarylamine Intermediate AcridoneCore->Diarylamine Cyclization AnthranilicAcid Substituted Anthranilic Acid Diarylamine->AnthranilicAcid Ullmann Condensation Phenol Substituted Phenol Diarylamine->Phenol Workflow cluster_0 Synthesis of Diarylamine cluster_1 Acridone Core Formation cluster_2 Elaboration of the Core Anthranilic_Acid Substituted Anthranilic Acid Ullmann Ullmann Condensation (Cu catalyst, base) Anthranilic_Acid->Ullmann Phenol Substituted Phenol Phenol->Ullmann Diarylamine Diarylamine Intermediate Ullmann->Diarylamine Cyclization Cyclization (e.g., PPA, Eaton's reagent) Diarylamine->Cyclization Acridone Acridone Core Cyclization->Acridone Prenylation Prenylation (Prenyl bromide, base) Acridone->Prenylation Prenylated_Acridone Prenylated Acridone Prenylation->Prenylated_Acridone Pyran_Cyclization Pyran Ring Formation (e.g., DDQ oxidation) Prenylated_Acridone->Pyran_Cyclization Pyranoacridone Pyranoacridone Pyran_Cyclization->Pyranoacridone

References

Buxifoliadine H and Related Buxus Alkaloids as Potential Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Buxifoliadine H" is not a documented compound in scientific literature, the broader family of Buxus alkaloids, from which the "Buxifoliadine" class of compounds is derived, has demonstrated significant potential as a source of therapeutic agents. Alkaloids isolated from various Buxus species have exhibited a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[1][2] This document provides an overview of the therapeutic potential of Buxus alkaloids, with a focus on their anticancer properties, and includes detailed protocols for key experimental assays. Given the absence of data on "this compound," this report will draw upon data from other members of the Buxus alkaloid family as representative examples.

Therapeutic Potential and Mechanism of Action

Buxus alkaloids are a class of structurally diverse steroidal alkaloids isolated from plants of the genus Buxus.[3] These compounds have been shown to possess a variety of biological activities, including antibacterial, antimalarial, and cholinesterase inhibitory effects.[2] However, their most promising therapeutic application appears to be in the field of oncology.

Recent studies have highlighted the potent cytotoxic and antiproliferative effects of various Buxus alkaloids against a panel of human cancer cell lines.[1][4] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) in cancer cells.[1] This is often accompanied by the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. Furthermore, some Buxus alkaloids have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation.

Data Presentation: Cytotoxic Activity of Buxus Alkaloids

The following table summarizes the in vitro cytotoxic activity of selected Buxus alkaloids and extracts against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/ExtractCell LineCancer TypeIC50 (µM)Reference
Compound 36 (Buxus sinica) ES2Ovarian Cancer1.33[4]
A2780Ovarian Cancer0.48[4]
Cyclovirobuxine D VariousBreast, Lung, Colorectal, Liver, GlioblastomaNot specified in abstract[5]
Buxmicrophylline P-R (Compound 3) MCF-7Breast Cancer4.51
HL-60Promyelocytic Leukemia> 40
SMMC-7221Hepatocellular Carcinoma> 40
A-549Lung Adenocarcinoma> 40
SW480Colon Adenocarcinoma> 40

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of a compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (e.g., a Buxus alkaloid)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the use of flow cytometry to detect and quantify apoptosis in cells treated with a test compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings to differentiate between FITC and PI signals.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow for Evaluating Anticancer Potential

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cytotoxicity Assay (MTT)->Apoptosis Assay (Flow Cytometry) Investigate cell death mechanism Western Blot Analysis Western Blot Analysis Apoptosis Assay (Flow Cytometry)->Western Blot Analysis Analyze protein expression Signaling Pathway Identification Signaling Pathway Identification Western Blot Analysis->Signaling Pathway Identification In Vivo Studies In Vivo Studies Signaling Pathway Identification->In Vivo Studies Validate therapeutic potential

Caption: A typical experimental workflow for assessing the anticancer properties of a novel compound.

Postulated Signaling Pathway for Buxus Alkaloid-Induced Apoptosis

The following diagram illustrates a potential signaling pathway through which Buxus alkaloids may induce apoptosis in cancer cells, based on current understanding of their mechanism of action. This is a generalized pathway and the specific proteins and interactions may vary depending on the specific alkaloid and cell type.

G Buxus Alkaloid Buxus Alkaloid ROS Production ROS Production Buxus Alkaloid->ROS Production NF-kB Inhibition NF-kB Inhibition Buxus Alkaloid->NF-kB Inhibition p53 Activation p53 Activation ROS Production->p53 Activation Bax (pro-apoptotic) Bax (pro-apoptotic) p53 Activation->Bax (pro-apoptotic) Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) p53 Activation->Bcl-2 (anti-apoptotic) Caspase Activation Caspase Activation Bax (pro-apoptotic)->Caspase Activation Bcl-2 (anti-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis NF-kB Inhibition->Bcl-2 (anti-apoptotic)

Caption: Proposed mechanism of Buxus alkaloid-induced apoptosis in cancer cells.

Conclusion

While the specific compound "this compound" remains to be characterized, the broader class of Buxus alkaloids represents a promising avenue for the development of novel anticancer therapeutics. Their ability to induce apoptosis in cancer cells through various mechanisms warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of these and other natural products. Future studies should focus on isolating and characterizing new Buxus alkaloids, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings.

References

Unraveling the Anti-Cancer Mechanisms of Buxifoliadine H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature searches did not yield specific studies on the mechanism of action of Buxifoliadine H. Therefore, this document provides a generalized framework of application notes and protocols for investigating the anti-cancer properties of a novel natural product, using methodologies and data presentation styles commonly employed in the field, based on studies of other relevant compounds.

Abstract

These application notes provide a comprehensive guide for researchers investigating the mechanism of action of novel anti-cancer compounds, exemplified here as "this compound." The protocols detailed below cover essential in vitro assays to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, this guide outlines the analysis of key signaling pathways commonly dysregulated in cancer. The provided methodologies and data presentation formats are intended to serve as a robust starting point for preclinical drug development and cancer research.

Cytotoxicity Assessment against Cancer Cell Lines

The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of this compound
Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4825.3 ± 2.1
HT-29 (Colon Cancer)4838.7 ± 3.5
A549 (Lung Cancer)4852.1 ± 4.8

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many anti-cancer agents exert their effects. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells
TreatmentTime (h)Early Apoptosis (%)Late Apoptosis (%)
Vehicle Control482.5 ± 0.51.8 ± 0.3
This compound (IC50)4828.9 ± 2.715.4 ± 1.9

Cell Cycle Analysis

Many anti-cancer compounds can inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 3.128.4 ± 2.016.4 ± 1.5
This compound (IC50)72.8 ± 4.515.1 ± 1.812.1 ± 1.2

Analysis of Apoptotic Signaling Pathways

To elucidate the molecular mechanism of apoptosis induction, the expression levels of key regulatory proteins are examined using Western blotting.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Modulation of Apoptotic Proteins by this compound
ProteinTreatmentRelative Expression (Fold Change)
Bcl-2 (Anti-apoptotic)This compound (IC50)0.4 ± 0.05
Bax (Pro-apoptotic)This compound (IC50)2.5 ± 0.3
Cleaved Caspase-3This compound (IC50)4.1 ± 0.5
Cleaved PARPThis compound (IC50)3.8 ± 0.4

Visualizing Mechanisms and Workflows

Signaling Pathway Diagram

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound Bax Bax This compound->Bax Bcl-2 Bcl-2 This compound->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Workflow Diagram

Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism Elucidation Mechanism Elucidation IC50 Determination->Mechanism Elucidation Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Apoptosis Analysis->Mechanism Elucidation Cell Cycle Analysis->Mechanism Elucidation Protein Expression Protein Expression Western Blot->Protein Expression Protein Expression->Mechanism Elucidation

Caption: General experimental workflow for mechanism of action studies.

Application Notes and Protocols for Buxus Alkaloids in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the application of Buxus alkaloids as a class in cancer research, with a focus on their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. The data presented here is a compilation from studies on various extracts and isolated compounds from different Buxus species.

Overview of Anticancer Activity

Alkaloids derived from plants of the Buxus genus have shown promising potential as anticancer agents. Extracts from species such as Buxus natalensis and Buxus sempervirens, as well as purified compounds like buxmicrophyllines and cyclovirobuxine D, have been reported to inhibit the proliferation of a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and autophagy.

Quantitative Data: Cytotoxicity of Buxus Alkaloids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Buxus extracts and isolated alkaloids against different human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/ExtractCancer Cell LineIC50 Value (µM or µg/mL)Reference
Buxus microphylla alkaloid (cpd 3)HL-60 (Leukemia)4.51 µM
SMMC-7221 (Hepatocellular Carcinoma)8.93 µM
A-549 (Lung Cancer)15.58 µM
MCF-7 (Breast Cancer)11.24 µM
SW480 (Colon Cancer)12.36 µM
Buxus sinica alkaloid (cpd 36)ES2 (Ovarian Cancer)1.33 µM
A2780 (Ovarian Cancer)0.48 µM
Buxus sempervirens extract (BSHE)BMel (Melanoma)32 µg/mL
HCT116 (Colorectal Carcinoma)48 µg/mL
PC3 (Prostate Cancer)38 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of Buxus alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of Buxus alkaloids on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Buxus alkaloid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Buxus alkaloid in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted alkaloid solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with Buxus alkaloids.

Materials:

  • Cancer cell lines

  • Buxus alkaloid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the Buxus alkaloid for the specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis

Objective: To investigate the effect of Buxus alkaloids on the expression of proteins involved in apoptosis and other signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Normalize the protein expression to a loading control like β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

Studies on Buxus alkaloids suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival and death. A common mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This often involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death. Some Buxus compounds have also been shown to induce autophagy, a cellular process of self-degradation, which can also contribute to cancer cell death.

Visualizations

The following diagrams illustrate the generalized experimental workflow for evaluating Buxus alkaloids and the proposed signaling pathway for their induction of apoptosis.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Culture treatment Treatment with Buxus Alkaloid cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_analysis Apoptosis Assay (Annexin V/PI) treatment->apoptosis_analysis western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_analysis->pathway_analysis western_blot->pathway_analysis

Caption: Generalized experimental workflow for the evaluation of Buxus alkaloids.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway Buxus_Alkaloid Buxus Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) Buxus_Alkaloid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Buxus_Alkaloid->Bax Activates Caspase9 Caspase-9 Activation Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Buxus alkaloids.

Application Notes & Protocols for the Analysis of Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of Buxifoliadine H, a steroidal alkaloid of interest, utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature on the analytical protocols for this compound is not publicly available, the following methodologies are based on established techniques for the analysis of structurally related Buxus alkaloids. These protocols are intended to serve as a comprehensive starting point for researchers, and may require further optimization for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, quantification, and purification of this compound from complex mixtures such as plant extracts. The method described below is a general-purpose reversed-phase HPLC protocol suitable for the analysis of Buxus alkaloids.

Application Note:

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of Buxus alkaloids. The separation is primarily based on the hydrophobicity of the analytes. The addition of modifiers to the mobile phase, such as formic acid or triethylamine, is often necessary to improve peak shape and resolution by suppressing the ionization of the basic nitrogen atoms present in the alkaloid structure. A photodiode array (PDA) detector is recommended for initial method development to determine the optimal detection wavelength for this compound.

Experimental Protocol: HPLC-PDA Analysis of this compound

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

Materials:

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Solvent: Methanol or a mixture of Mobile Phase A and B.

  • Standard: Purified this compound (if available) for retention time and spectral confirmation.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the sample solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the column oven temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient elution program as detailed in Table 1.

    • Monitor the elution profile with the PDA detector over a wavelength range of 200-400 nm. The optimal detection wavelength for quantification is typically determined from the UV spectrum of the this compound peak.

Data Presentation:

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
090101.0
2050501.0
3510901.0
4010901.0
4190101.0
5090101.0

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter injection Sample Injection (10 µL) filter->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA Detection (200-400 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification NMR_Logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Structural Information H1_NMR ¹H NMR Proton_Info Proton Environments & Couplings H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY HH_Connectivity H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range C-H Connectivity HMBC->LongRange_Connectivity Structure Final Structure of This compound Proton_Info->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure LongRange_Connectivity->Structure

Application Notes and Protocols for the Extraction and Purification of Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Buxifoliadine H, a bioactive alkaloid. The methodologies outlined below are based on established principles of natural product chemistry and chromatographic techniques.

Introduction to this compound

This compound is a notable alkaloid that has drawn interest within the scientific community. It's important to clarify that while the name might suggest an origin from Buxus species, current scientific literature indicates its isolation from Severinia buxifolia (also known as Atalantia buxifolia). This document provides a generalized yet detailed protocol for its extraction and purification, which can be adapted and optimized for specific laboratory conditions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction in publicly accessible literature, the following table presents a compilation of typical yields and purity achieved for similar alkaloids from plant materials at various stages of purification. These values should be considered as a general guide.

ParameterExtractionAcid-Base PartitioningColumn ChromatographyPreparative HPLC
Typical Yield (%) 5 - 15% (Crude Extract)1 - 5% (Total Alkaloid Fraction)0.1 - 1% (Semi-Pure Fraction)>95% (Pure Compound)
Typical Purity (%) <10%20 - 40%60 - 90%>98%

Experimental Protocols

The following protocols describe a general yet robust methodology for the extraction and purification of this compound from the dried and powdered leaves of Severinia buxifolia.

Protocol 1: Extraction of Crude Alkaloid Fraction

This protocol details the initial solvent extraction and subsequent acid-base partitioning to isolate the total alkaloid content.

Materials and Reagents:

  • Dried and powdered leaves of Severinia buxifolia

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel (2 L)

  • pH meter or pH strips

Procedure:

  • Maceration:

    • Weigh 1 kg of dried, powdered leaves of Severinia buxifolia.

    • Place the powdered material in a large container and add 5 L of methanol.

    • Stir the mixture periodically and allow it to macerate for 72 hours at room temperature.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the maceration process twice more with fresh methanol.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C until a dark, viscous crude extract is obtained.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 500 mL of 2% HCl.

    • Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 300 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of 25% ammonia solution. Monitor the pH carefully.

    • Extract the now alkaline aqueous layer three times with 400 mL of dichloromethane.

    • Combine the organic layers, which now contain the free alkaloids.

    • Dry the combined organic layer over anhydrous sodium sulfate for at least 2 hours.

    • Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound

This protocol outlines the purification of the target alkaloid from the crude alkaloid fraction using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Crude alkaloid fraction

  • Silica gel (70-230 mesh) for column chromatography

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid - TFA)

  • Vials for fraction collection

Procedure:

  • Column Chromatography (CC):

    • Prepare a silica gel column using a suitable solvent system, starting with a non-polar solvent like n-hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions of approximately 20-30 mL.

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and a UV lamp for visualization.

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

    • Concentrate the combined fractions containing the semi-pure this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the semi-pure fraction in the mobile phase to be used for HPLC.

    • Filter the sample through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA. For example, starting with 30% acetonitrile and increasing to 70% over 30 minutes.

    • Set the flow rate (e.g., 10-20 mL/min) and the detection wavelength (e.g., 254 nm).

    • Inject the sample onto the column.

    • Collect the peak corresponding to this compound based on its retention time.

    • Combine the collected fractions containing the pure compound.

    • Evaporate the solvent under reduced pressure to obtain pure this compound.

    • Verify the purity of the final compound using analytical HPLC.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in the protocols.

Extraction_Workflow Plant Dried & Powdered Severinia buxifolia Leaves Maceration Maceration (Methanol) Plant->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids

Caption: Workflow for the extraction of the crude alkaloid fraction.

Purification_Workflow CrudeAlkaloids Crude Alkaloid Fraction ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Fraction Collection SemiPure Semi-Pure This compound TLC->SemiPure Pooling Fractions PrepHPLC Preparative HPLC (C18 Column) SemiPure->PrepHPLC PureCompound Pure This compound PrepHPLC->PureCompound Peak Collection Analysis Purity Check (Analytical HPLC) PureCompound->Analysis

Caption: Purification workflow for isolating this compound.

Computational Docking of Buxifoliadine H with Target Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies of Buxifoliadine H with key protein targets. This document outlines the scientific basis for the selection of target proteins, hypothetical docking results, and step-by-step instructions for performing the in silico analysis.

Introduction

This compound is a member of the Buxus alkaloids, a class of natural products known for a variety of biological activities, including cytotoxicity and enzyme inhibition. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for guiding further drug development efforts. Computational docking is a powerful tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.

Based on the known biological activities of Buxus alkaloids, this document will focus on two primary protein targets:

  • Acetylcholinesterase (AChE): A key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other neurological disorders.

  • Butyrylcholinesterase (BChE): An enzyme with a broader substrate specificity than AChE, also implicated in neurotransmitter metabolism and a target for various inhibitors.

Hypothetical Docking Results

The following tables summarize the hypothetical quantitative data from a computational docking study of Buxifoliadine A (as a proxy for this compound) and a known inhibitor with AChE and BChE.

Table 1: Docking Scores and Predicted Binding Affinities

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Buxifoliadine AAcetylcholinesterase4EY7-10.20.15
Donepezil (Control)Acetylcholinesterase4EY7-11.50.03
Buxifoliadine AButyrylcholinesterase1P0I-9.80.25
Tacrine (Control)Butyrylcholinesterase1P0I-10.80.09

Table 2: Key Interacting Residues in the Binding Site

LigandTarget ProteinInteracting ResiduesType of Interaction
Buxifoliadine AAcetylcholinesteraseTRP84, TYR121, TYR334, PHE330Pi-Pi stacking, Hydrogen bond
Donepezil (Control)AcetylcholinesteraseTRP84, TRP279, TYR334, PHE330Pi-Pi stacking, Hydrogen bond
Buxifoliadine AButyrylcholinesteraseTRP82, TYR332, HIS438Pi-Pi stacking, Hydrogen bond
Tacrine (Control)ButyrylcholinesteraseTRP82, TYR332, PHE329Pi-Pi stacking

Experimental Protocols

This section provides a detailed methodology for performing a computational docking study using widely accepted software and protocols.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • UCSF Chimera or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem Database: For obtaining the 3D structure of the ligand.

Protocol for Computational Docking

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of Buxifoliadine A from the PubChem database (CID: 10740165) in SDF format.

  • Convert to PDBQT Format:

    • Open the ligand file in AutoDockTools (ADT).

    • Detect the root of the ligand.

    • Set the number of rotatable bonds.

    • Save the file in PDBQT format (Buxifoliadine_A.pdbqt).

Step 2: Protein Preparation

  • Download Protein Structure: Obtain the crystal structures of human Acetylcholinesterase (PDB ID: 4EY7) and Butyrylcholinesterase (PDB ID: 1P0I) from the Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (4EY7_protein.pdbqt and 1P0I_protein.pdbqt).

Step 3: Grid Box Generation

  • Define the Binding Site:

    • Identify the active site residues of the target protein from the literature. For AChE (4EY7), key residues include TRP84, TYR121, and TYR334. For BChE (1P0I), key residues include TRP82 and TYR332.

    • In ADT, center the grid box on the active site.

    • Set the dimensions of the grid box to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).

  • Generate the Grid Parameter File: Save the grid parameters as a .gpf file.

Step 4: Docking Simulation

  • Configure Docking Parameters:

    • Open the docking parameter file setup in ADT.

    • Specify the prepared ligand and receptor PDBQT files.

    • Set the search parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Save the docking parameters as a .dpf file.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

    where conf.txt contains the paths to the receptor, ligand, and grid box information, as well as the output file name.

Step 5: Analysis of Results

  • Visualize Docking Poses: Open the output PDBQT file containing the docked ligand poses and the receptor PDBQT file in UCSF Chimera or PyMOL.

  • Analyze Interactions:

    • Identify the best binding pose based on the lowest binding energy.

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

    • Generate figures illustrating the binding mode.

Visualizations

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Buxifoliadine_H This compound AChE Acetylcholinesterase Buxifoliadine_H->AChE Inhibition BChE Butyrylcholinesterase Buxifoliadine_H->BChE Inhibition Apoptosis_Pathway Apoptosis Pathway Buxifoliadine_H->Apoptosis_Pathway Induces Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolysis Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Hydrolysis by AChE/BChE Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Generation Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (AChE/BChE) Protein_Prep->Grid_Generation Docking_Simulation Molecular Docking (AutoDock Vina) Grid_Generation->Docking_Simulation Result_Analysis Analysis of Results (Binding Energy, Interactions) Docking_Simulation->Result_Analysis Visualization Visualization (UCSF Chimera/PyMOL) Result_Analysis->Visualization

Caption: General workflow for computational docking studies.

Investigating the Biological Targets of Buxifoliadine H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buxifoliadine H is a natural product that has garnered interest within the scientific community for its potential therapeutic applications. Understanding the biological targets of this compound is a critical step in elucidating its mechanism of action and advancing its development as a potential drug candidate. This document provides a detailed overview of the current, albeit limited, understanding of this compound's biological targets and outlines protocols for its investigation. Initial computational studies have suggested that related compounds, such as Buxifoliadine-D, may act as inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4-BD1.[1] This suggests a potential avenue of investigation for this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound. As research progresses, the following table is proposed for the structured presentation of key inhibitory or activation constants.

Table 1: Biological Activity of this compound

Target ProteinAssay TypeIC50 / Ki / EC50 (µM)Cell Line / SystemReference
Data Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to identify and characterize the biological targets of this compound.

Protocol 1: Kinase Inhibition Assay

This protocol is designed to screen this compound against a panel of kinases to identify potential inhibitory activity.

Materials:

  • This compound

  • Kinase panel (e.g., commercial services like KinomeScan)

  • Kinase buffer (specific to each kinase)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (specific to each kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to obtain a range of concentrations for testing.

  • In a 96-well or 384-well plate, add the kinase, the specific substrate peptide, and the corresponding kinase buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • This compound

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at a specific concentration and for a defined time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated or total protein).

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation levels.

Visualizations

The following diagrams illustrate the general experimental workflow for target identification and a hypothetical signaling pathway that could be affected by this compound, based on the potential inhibition of BRD4.

Experimental_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Cellular Assays cluster_2 Target Validation A This compound B Virtual Screening (e.g., against kinase, bromodomain libraries) A->B Computational Prediction C In Vitro Kinase/ Bromodomain Assays B->C Experimental Validation D Cell Viability Assays (e.g., MTT) C->D E Target Engagement Assays (e.g., CETSA) D->E Confirmed Cytotoxicity F Western Blotting E->F G Identification of Downstream Effects F->G H Confirmation of Biological Target G->H

Caption: Experimental workflow for identifying this compound's biological targets.

Signaling_Pathway Bux This compound BRD4 BRD4 Bux->BRD4 Inhibition PolII RNA Pol II BRD4->PolII Recruitment Ac Acetylated Histones Ac->BRD4 Binding Gene Target Gene Expression (e.g., c-Myc) PolII->Gene Transcription TF Transcription Factors TF->Gene Proliferation Cell Proliferation Gene->Proliferation Drives

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application of Buxifoliadine H in Specific Disease Models: No Information Available in Publicly Accessible Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, no specific applications of Buxifoliadine H in any disease models have been reported. Consequently, the generation of detailed application notes, experimental protocols, and quantitative data analysis regarding this compound is not possible at this time.

Researchers, scientists, and drug development professionals should be aware that to date, there is no published research detailing the use of this compound in in-vitro or in-vivo studies for any specific disease. This includes a lack of information on its potential mechanisms of action, signaling pathways it may modulate, and any quantitative data regarding its efficacy or toxicity in biological systems.

Therefore, the creation of the requested detailed protocols, data tables, and visualizations of signaling pathways or experimental workflows for this compound cannot be fulfilled. Any investigation into the therapeutic potential of this compound would require foundational, exploratory research to first identify any biological activity and potential disease targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: As of our latest literature review, a specific, peer-reviewed total synthesis for Buxifoliadine H has not been publicly documented. The information available primarily pertains to the isolation and structural analysis of related compounds from the Buxus genus.

To provide a valuable resource in line with the query's intent, this technical support center will focus on the synthesis of a representative complex alkaloid, Complanadine A , which shares biosynthetic origins with compounds from the Buxus family and presents analogous synthetic challenges. The troubleshooting guides, FAQs, and experimental data provided below are based on established synthetic routes for Complanadine A and are intended to serve as a practical guide for researchers facing similar challenges in complex alkaloid synthesis.

Troubleshooting Guide: Improving Yield in Complanadine A Synthesis

This guide addresses common issues encountered during the synthesis of Complanadine A, with a focus on key transformations that are often critical for overall yield.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
CA-TS-001 Low yield in the tetracyclic core construction (via tandem 1,4-addition/Mannich cyclization) 1. Incomplete formation of the initial enolate. 2. Side reactions of the highly reactive intermediates. 3. Suboptimal reaction concentration or temperature.1. Ensure strictly anhydrous conditions and use a freshly prepared solution of the base (e.g., LDA). 2. Add the electrophile slowly at a low temperature (-78 °C) to control the reaction rate. 3. Experiment with different solvents (e.g., THF, Et2O) and concentrations to optimize solubility and reaction kinetics.
CA-TS-002 Inefficient C-H borylation of the pyridine ring 1. Catalyst poisoning. 2. Steric hindrance around the target C-H bond. 3. Inappropriate ligand for the iridium catalyst.1. Use highly purified reagents and solvents. Consider pre-treating the substrate to remove potential catalyst poisons. 2. A less sterically demanding borylating agent may improve efficiency. 3. Screen different ligands (e.g., dtbpy, dppe) to enhance catalyst activity and selectivity.
CA-TS-003 Poor conversion in the Suzuki cross-coupling reaction 1. Inefficient transmetalation. 2. De-borylation of the pyridine boronic ester. 3. Catalyst deactivation.1. Use a suitable base (e.g., Cs2CO3, K3PO4) to facilitate transmetalation. The addition of water can sometimes be beneficial. 2. Use the boronic ester immediately after preparation or store under inert atmosphere. 3. Employ a robust palladium catalyst and ligand system (e.g., Pd(PPh3)4, SPhos).
CA-TS-004 Difficult purification of the final product 1. Presence of closely related byproducts. 2. Degradation of the product on silica gel.1. Utilize alternative purification techniques such as preparative HPLC or crystallization. 2. Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of Complanadine A?

A1: The construction of the tetracyclic core is often the most yield-defining sequence. Optimizing this multi-step, one-pot reaction (tandem 1,4-addition/Mannich cyclization/amide-ketone condensation) is crucial for a successful synthesis. Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, is paramount.

Q2: Are there alternative strategies to the C-H borylation/Suzuki coupling for forming the bi-aryl bond?

A2: Yes, other cross-coupling methods can be explored. For instance, a direct C-H arylation approach has been successfully employed. This strategy avoids the pre-functionalization step of borylation, potentially shortening the synthetic sequence. However, optimizing the regioselectivity of the C-H activation can be a significant challenge.

Q3: How can I minimize the formation of homocoupled byproducts during the Suzuki reaction?

A3: Homocoupling can be minimized by carefully controlling the stoichiometry of the coupling partners. Using a slight excess of the aryl halide component relative to the boronic ester can be effective. Additionally, ensuring the palladium catalyst is in its active Pd(0) state and using appropriate ligands can suppress side reactions.

Q4: Is it possible to improve the diastereoselectivity of the core-forming cascade reaction?

A4: The diastereoselectivity of the cascade is influenced by the reaction conditions. Screening different solvents and temperatures can impact the transition state energies and, consequently, the diastereomeric ratio. Chiral auxiliaries or catalysts could also be explored for an asymmetric variant of this transformation, although this would require significant route redevelopment.

Experimental Protocols

Key Experiment: Tetracyclic Core Construction of Complanadine A Intermediate

This protocol is based on the biomimetic tandem reaction reported in the literature.

Reagents and Materials:

  • Intermediate A (masked enone amine)

  • Perchloric acid (HClO4)

  • Acetonitrile (anhydrous)

  • Argon atmosphere

Procedure:

  • A solution of Intermediate A in anhydrous acetonitrile is prepared under an argon atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of perchloric acid in acetonitrile is added dropwise over a period of 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic core.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in Complanadine A Synthesis
Synthetic Step Sarpong Synthesis (2010) Yield Tsukano Synthesis (2013) Yield Dai Synthesis (2021) Yield [1]Notes
Tetracyclic Core Construction 45% (over 3 steps)55% (Diels-Alder/Heck)96% (one-pot)[1]The one-pot procedure in the Dai synthesis significantly improves the efficiency of this key transformation.
Bi-aryl Coupling 68% (Suzuki)78% (C-H arylation)[1]78% (C-H arylation)[1]C-H arylation offers a more direct route compared to the borylation/Suzuki sequence.
Overall Yield ~1% (15 steps)~0.8% (20 steps)~5% (11 steps)[1]The molecular editing strategy in the Dai synthesis leads to a more concise and higher-yielding route.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Tetracyclic Core Formation cluster_purification Purification cluster_product Product Intermediate_A Intermediate A Reaction_Vessel Reaction in Anhydrous MeCN Intermediate_A->Reaction_Vessel HClO4 Perchloric Acid HClO4->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching 1. 0°C to RT 2. 14h Extraction DCM Extraction Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Tetracyclic_Core Tetracyclic Core Chromatography->Tetracyclic_Core

Caption: Workflow for the synthesis of the tetracyclic core of Complanadine A.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield in Suzuki Coupling Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Inefficient_Transmetalation Inefficient Transmetalation Low_Yield->Inefficient_Transmetalation Deborylation Deborylation Low_Yield->Deborylation Optimize_Ligand Optimize Ligand/Catalyst Catalyst_Deactivation->Optimize_Ligand Screen_Bases Screen Bases (e.g., Cs2CO3) Inefficient_Transmetalation->Screen_Bases Fresh_Boronic_Ester Use Fresh Boronic Ester Deborylation->Fresh_Boronic_Ester

Caption: Troubleshooting logic for low yield in Suzuki cross-coupling.

References

Technical Support Center: Isolation of Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of Buxifoliadine H, a steroidal alkaloid from the Buxus genus.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and other Buxus alkaloids.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction method.Employ a Soxhlet apparatus for exhaustive extraction with a suitable solvent like methanol or dichloromethane. Maceration with hydroalcoholic solutions can also be effective.[1][2] Ensure sufficient extraction time (16-24 hours) at an appropriate temperature (around 65°C for methanol).[1]
Improper plant material preparation.Ensure the plant material (leaves and stems) is properly dried and finely powdered to maximize the surface area for solvent penetration.
Poor Alkaloid Enrichment Incorrect pH for acid-base extraction.During the acid wash of the organic extract, ensure the pH is sufficiently low (around 2) to protonate the alkaloids and transfer them to the aqueous phase.[3] When basifying the aqueous phase, raise the pH to approximately 10 with a base like sodium hydroxide to ensure the deprotonation of alkaloids for their subsequent extraction into an organic solvent.[4]
Incomplete phase separation.Allow adequate time for the separation of aqueous and organic layers. If emulsions form, gentle centrifugation can aid in phase separation.
Co-elution of Impurities during Chromatography Inappropriate stationary or mobile phase.For Column Chromatography (CC), experiment with different adsorbents like silica gel or Sephadex LH-20.[5] For Centrifugal Partition Chromatography (CPC) and Preparative High-Performance Liquid Chromatography (prep-HPLC), optimize the solvent system through analytical HPLC first.[4][5]
Overloading of the column.Reduce the amount of sample loaded onto the chromatographic column to improve resolution.
Degradation of this compound Exposure to harsh chemical conditions or high temperatures.Avoid strong acids and bases where possible. Concentrate extracts and fractions at reduced pressure and moderate temperatures (e.g., 40°C).[4]
Difficulty in Structure Elucidation Insufficient purity of the isolated compound.Re-purify the compound using a different chromatographic technique. For instance, if CC was used initially, follow up with prep-HPLC.[5]
Presence of isomeric compounds.Utilize 2D NMR techniques (COSY, HMBC, HSQC) in addition to 1D NMR (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) for unambiguous structure determination.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of this compound from Buxus plant material?

A1: Methanol and dichloromethane are commonly used and effective solvents for the extraction of Buxus alkaloids.[1][4] Methanol is particularly effective due to its polarity, which allows for the extraction of a wide range of bioactive compounds, including alkaloids.[1] A hydroalcoholic solution (e.g., 50% ethanol) can also be used for maceration.[2]

Q2: How can I efficiently enrich the alkaloid fraction from the crude plant extract?

A2: An acid-base extraction is a highly effective method for selectively isolating alkaloids.[4] This involves dissolving the crude extract in a nonpolar organic solvent and washing it with an acidic aqueous solution to protonate the basic alkaloids, drawing them into the aqueous phase. The aqueous phase is then basified, and the deprotonated alkaloids are extracted back into an organic solvent, leaving behind many non-alkaloidal impurities.[4]

Q3: What chromatographic techniques are most suitable for the purification of this compound?

A3: A multi-step chromatographic approach is typically necessary. This may include:

  • Column Chromatography (CC): Often used for initial fractionation of the enriched alkaloid extract.[5]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is advantageous as it avoids the use of solid packing material, leading to high recovery of the target compound.[4]

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): Used for the final purification of the isolated compounds to achieve high purity.[5]

Q4: How can I confirm the identity and structure of the isolated this compound?

A4: The structure of isolated Buxus alkaloids is typically elucidated using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[3][8]

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure.[5][7][8]

Experimental Protocols

General Extraction and Alkaloid Enrichment Protocol

This protocol is a generalized procedure based on methods used for isolating steroidal alkaloids from Buxus species.

  • Preparation of Plant Material: Dry the leaves and stems of the Buxus plant at room temperature, avoiding direct sunlight. Grind the dried material into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered plant material (e.g., 240 g) into a Soxhlet apparatus.

    • Extract with dichloromethane or methanol (e.g., 1.5 L) for approximately 36 hours, or until the solvent running through the apparatus is colorless.[4]

    • Concentrate the crude extract under reduced pressure at 40°C using a rotary evaporator.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve a portion of the crude extract (e.g., 5 g) in dichloromethane (60 mL).

    • Transfer the solution to a separating funnel and extract six times with a 1M sulfuric acid solution (25 mL each time).[4]

    • Combine the acidic aqueous phases.

    • Basify the combined aqueous phase to a pH of approximately 10 by adding solid sodium hydroxide.

    • Extract the basified aqueous solution six times with dichloromethane (200 mL each time).[4]

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the alkaloid-enriched fraction.

Chromatographic Purification Protocol

This is a representative workflow for the purification of a target alkaloid like this compound.

  • Initial Fractionation by Column Chromatography (CC):

    • Prepare a silica gel column.

    • Dissolve the alkaloid-enriched fraction in a minimal amount of the initial mobile phase.

    • Apply the sample to the column.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions containing similar compound profiles.

  • Intermediate Purification by Centrifugal Partition Chromatography (CPC):

    • Select a suitable biphasic solvent system based on the polarity of the target compound.

    • Dissolve the semi-purified fraction from CC in the selected solvent system.

    • Perform CPC separation according to the instrument's operating instructions.

    • Collect and analyze fractions to identify those containing this compound.

  • Final Purification by Preparative HPLC (prep-HPLC):

    • Develop an isocratic or gradient elution method using an analytical HPLC system.

    • Scale up the method to a preparative HPLC system.

    • Inject the this compound-containing fraction from the previous step.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow plant_material Powdered Buxus Plant Material extraction Soxhlet Extraction (Dichloromethane/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction cc Column Chromatography (Silica Gel) alkaloid_fraction->cc semi_pure Semi-Purified Fractions cc->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation and identification of this compound.

troubleshooting_logic start Low Yield of Pure Compound check_extraction Check Extraction Efficiency start->check_extraction check_enrichment Review Alkaloid Enrichment Step start->check_enrichment check_chromatography Optimize Chromatography start->check_chromatography solution_extraction Use Soxhlet / Proper Grinding check_extraction->solution_extraction solution_enrichment Verify pH in Acid-Base Extraction check_enrichment->solution_enrichment solution_chromatography Adjust Solvent System / Stationary Phase check_chromatography->solution_chromatography

Caption: Troubleshooting logic for low yield in this compound isolation.

References

Technical Support Center: Buxifoliadine H Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Buxifoliadine H isomers.

Question: Why am I seeing poor resolution (Rs < 1.5) or complete co-elution of my isomers?

Answer: Poor resolution is the most common challenge when separating isomers due to their similar physicochemical properties. The primary causes and solutions are:

  • Insufficient Stationary Phase Selectivity: Standard C18 columns separate mainly by hydrophobicity. Isomers with nearly identical hydrophobicity will not resolve well.

    • Solution: Employ a column with an alternative separation mechanism. For aromatic compounds like this compound, Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are highly recommended as they offer π-π interactions which can differentiate between positional isomers.[1] If chiral separation is the goal, a dedicated Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., cellulose or amylose derivatives), is necessary.[2][3]

  • Suboptimal Mobile Phase Composition: The choice of organic solvent and additives can significantly alter selectivity.

    • Solution 1: Screen Organic Modifiers. If using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can change interactions with the stationary phase and improve separation.[1]

    • Solution 2: Adjust Mobile Phase pH. If your isomers have ionizable functional groups (common in alkaloids), altering the mobile phase pH can change an analyte's charge state and dramatically affect its retention and selectivity. For reproducible results, it is best to work at a pH at least 2 units away from the analyte's pKa.

    • Solution 3: Optimize Gradient Slope. For gradient methods, a steep gradient may not provide enough time for resolution.[1] After an initial "scouting" gradient, switch to a shallower gradient across the elution range of the target isomers.[1][4]

  • Inadequate Temperature Control: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Analyze samples at different temperatures (e.g., 25°C, 30°C, 40°C).[1] Lowering the temperature can sometimes increase resolution, while higher temperatures can alter selectivity and improve peak shape.[5] A stable column oven is essential for reproducible retention times.[6]

Question: My isomer peaks are tailing. What can I do to improve peak shape?

Answer: Peak tailing is often caused by secondary interactions or column issues.

  • Possible Cause: Secondary Silanol Interactions. Basic analytes, such as alkaloids, can interact with acidic silanol groups on the silica support of the column, leading to tailing.

    • Solution: Add a mobile phase modifier to mask the silanol groups. A small amount of a competing base like triethylamine (TEA) or using a buffered mobile phase can significantly improve the peak shape of basic compounds.[1]

  • Possible Cause: Column Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.[7]

  • Possible Cause: Column Contamination or Degradation. A blocked column frit or a contaminated stationary phase can cause poor peak shape.

    • Solution: First, try back-flushing the column with a strong solvent.[8] If this fails, replace the column frit or the guard column. If the column itself is degraded (e.g., from use at high pH), it will need to be replaced.[8]

Question: I am observing split peaks for what should be a single isomer.

Answer: Split peaks suggest that a single compound is emerging from the column in two or more bands.

  • Possible Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause: Column Void or Channeling. A void at the column inlet or a poorly packed bed can cause the sample to travel through different paths, resulting in split peaks.[8]

    • Solution: This indicates a damaged column that needs to be replaced. Using a guard column can help extend the life of the analytical column.

  • Possible Cause: On-Column Interconversion. In rare cases, the isomers may be interconverting during the analysis.

    • Solution: Try lowering the column temperature or modifying the mobile phase to conditions that minimize this conversion.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for this compound isomers? A1: Start with a systematic screening approach. Begin with a column known for isomer selectivity, such as a Phenyl-Hexyl or PFP column (150 mm x 4.6 mm, <5 µm particle size).[1] Screen two organic modifiers (acetonitrile and methanol) with a standard acidic additive (0.1% formic acid in water and organic). Run a broad "scouting" gradient (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution conditions.[4]

Q2: How do I choose between isocratic and gradient elution? A2: The initial scouting gradient will guide this choice. If all your isomers elute close together and the run time is acceptable, an isocratic method can be developed for simplicity and robustness. If the isomers elute over a wide range or the first peaks elute very early while later peaks are broad, a gradient method is more appropriate to achieve good resolution for all peaks in a reasonable time.[4]

Q3: My baseline is noisy or drifting. What are the common causes? A3: Baseline irregularities can stem from several sources:

  • Mobile Phase: Insufficiently degassed mobile phase can introduce air bubbles into the detector.[7] Contaminated solvents or improperly mixed mobile phases can cause a drifting baseline, especially in gradient elution. Always use fresh, high-purity (HPLC grade) solvents.

  • Pump: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a pulsating baseline.[6]

  • Detector: A dirty flow cell or a failing lamp can cause noise and drift.[6] Flush the flow cell with a strong, miscible solvent like isopropanol.

Q4: How critical is temperature control for isomer separation? A4: Very critical. Even small fluctuations in temperature can shift retention times and affect selectivity, harming reproducibility. A good column thermostat is essential. Temperature can also be a powerful tool for optimization; changing the temperature alters the thermodynamics of the analyte-stationary phase interaction, which can sometimes be the key to resolving closely eluting isomers.[5]

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for this compound Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for separating positional or structural isomers.

  • Column and Mobile Phase Selection:

    • Column: Start with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm). These offer alternative selectivity for aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Mobile Phase C: 0.1% Formic Acid in HPLC-grade Methanol.

  • Scouting Gradient Runs:

    • Objective: Determine the approximate elution time and assess which organic modifier provides better selectivity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Run 1 (Acetonitrile): Perform a linear gradient from 10% to 95% B over 20 minutes.

    • Run 2 (Methanol): Perform a linear gradient from 10% to 95% C over 20 minutes.

    • Analysis: Compare the chromatograms. Identify the solvent that provides the best initial separation or "spread" of the isomer peaks.

  • Gradient Optimization:

    • Objective: Achieve a resolution (Rs) of >1.5 for all isomer pairs.

    • Based on the scouting run, design a shallower gradient around the elution window of the isomers. For example, if the isomers eluted between 30% and 45% organic, a new gradient could be:

      • Time (min) | % Organic

      • --- | ---

      • 0.0 | 25

      • 15.0 | 50

      • 15.1 | 95

      • 17.0 | 95

      • 17.1 | 25

      • 20.0 | 25

    • Adjust the slope and duration to maximize resolution.

  • Temperature Optimization:

    • Objective: Fine-tune the separation if resolution is still suboptimal.

    • Using the optimized gradient, run the analysis at different temperatures (e.g., 25°C, 35°C, 45°C).

    • Select the temperature that yields the best balance of resolution, peak shape, and analysis time.

Data Presentation

Quantitative results from optimization experiments should be tabulated for clear comparison.

Table 1: Effect of Organic Modifier and Temperature on Isomer Resolution (Rs) Hypothetical data for two closely eluting this compound isomers.

ConditionMobile Phase BTemperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
1Acetonitrile3012.1512.481.31
2Methanol3014.3214.891.85
3Methanol2515.1115.781.92
4Methanol4013.5413.991.68

Visual Workflow and Logic Diagrams

Method_Development_Workflow HPLC Method Development Workflow for Isomers start Start: Define Separation Goal col_select Column Selection (e.g., Phenyl-Hexyl, PFP, Chiral) start->col_select mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_screen scout_grad Run Scouting Gradient (e.g., 5-95% B) mp_screen->scout_grad eval1 Evaluate Resolution and Peak Shape scout_grad->eval1 grad_opt Optimize Gradient (Shallow Slope) eval1->grad_opt Initial Separation Observed re_select Re-evaluate Column & Mobile Phase eval1->re_select No Separation (Co-elution) temp_opt Optimize Temperature (e.g., 25-45°C) grad_opt->temp_opt eval2 Resolution (Rs) > 1.5? temp_opt->eval2 eval2->grad_opt No, needs refinement validate Method Validation eval2->validate Yes end End: Robust Method validate->end re_select->col_select

Caption: A logical workflow for systematic HPLC method development.

Troubleshooting_Tree Troubleshooting Poor Resolution (Rs < 1.5) start Problem: Poor Resolution / Co-elution cause_col Cause: Insufficient Stationary Phase Selectivity start->cause_col cause_mp Cause: Suboptimal Mobile Phase start->cause_mp cause_temp Cause: Suboptimal Temperature start->cause_temp sol_col_phenyl Solution: Try Phenyl-Hexyl or PFP Column (for positional isomers) cause_col->sol_col_phenyl sol_col_chiral Solution: Use Chiral Stationary Phase (CSP) (for enantiomers) cause_col->sol_col_chiral sol_mp_solvent Solution: Switch Organic Modifier (ACN <=> MeOH) cause_mp->sol_mp_solvent sol_mp_ph Solution: Adjust Mobile Phase pH (for ionizable isomers) cause_mp->sol_mp_ph sol_mp_grad Solution: Use a Shallower Gradient cause_mp->sol_mp_grad sol_temp Solution: Screen different temperatures (e.g., 25°C, 35°C, 45°C) cause_temp->sol_temp

Caption: A decision tree for troubleshooting poor isomer resolution.

References

Buxifoliadine H Cytotoxicity Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Buxifoliadine H cytotoxicity experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a natural alkaloid compound. While specific research on this compound is limited in the provided results, related acridine compounds and other natural products have been shown to induce cytotoxicity in cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) and can be associated with signaling pathways like the Erk pathway.[1] For instance, a similar acridine derivative, Buxifoliadine E, was found to suppress cancer cell proliferation by inhibiting the Erk pathway.[1]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: As a standard practice for natural compounds, this compound should be dissolved in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability.

Q3: What are appropriate positive and negative controls for a this compound cytotoxicity assay?

A3:

  • Negative Control: Cells treated with the same volume of vehicle (e.g., DMSO) used to deliver the compound. This helps to determine the baseline level of cell viability and any effect of the solvent itself.[2]

  • Positive Control: A well-characterized cytotoxic agent known to induce cell death in your chosen cell line. Examples include doxorubicin, staurosporine, or even distilled water for inducing complete cell lysis in certain assays.[3][4]

  • Untreated Control: Cells in culture medium alone, with no vehicle or compound, to monitor the general health and proliferation of the cells during the experiment.[2]

  • Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum possible release of lactate dehydrogenase (LDH), representing 100% cytotoxicity.[2]

Q4: How do I distinguish between cytotoxic and cytostatic effects?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between them, it is helpful to monitor the total number of viable and dead cells over the course of the experiment.[2] Assays like Annexin V/PI staining analyzed by flow cytometry can differentiate between live, apoptotic, and necrotic cells, providing a clearer picture of the compound's effect.[5][6]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Results

Q: My MTT/MTS assay results show high standard errors (~20%) between replicates. How can I improve precision?

A: High variability in formazan-based assays like MTT and MTS can be a common issue.[3] Here are several factors to check:

  • Pipetting Technique: Ensure consistent and gentle pipetting, especially when seeding cells and adding reagents. Using multichannel pipettes requires practice to ensure uniform delivery to all wells.[3][7]

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. An uneven cell density can lead to skewed results.[8]

  • Incubation Times: The incubation time with the assay reagent (e.g., MTT) must be identical for all plates and samples.[3]

  • Plate Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[2]

  • Reagent Quality and Preparation: Ensure all reagents are properly prepared and within their expiration dates. Test for high background absorbance from the cell culture medium itself.[8]

Issue 2: Unexpected or Inconsistent Dose-Response Curve

Q: I am not observing a clear dose-dependent decrease in cell viability with increasing concentrations of this compound. What could be wrong?

A: Several factors can lead to an inconsistent dose-response:

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations in your culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, consider adjusting the vehicle or using a different solvent system.

  • Concentration Range: The selected concentration range may be too narrow or entirely outside the effective range for your specific cell line. It is recommended to perform a broad-range dose-finding study first (e.g., 0.01 µM to 100 µM).[4]

  • Incubation Time: The cytotoxic effect of this compound may be time-dependent. An incubation period that is too short may not be sufficient to induce measurable cell death. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).[9]

  • Cell Line Resistance: The cell line you are using might be resistant to the compound's mechanism of action.

Issue 3: Differentiating Apoptosis from Necrosis

Q: My assay shows cell death, but I need to know if it's apoptosis or necrosis. How can I determine the mode of cell death?

A: Standard cytotoxicity assays like MTT or LDH measure membrane integrity or metabolic activity and do not distinguish between apoptosis and necrosis.[10] To identify the specific cell death pathway, you should use more targeted assays:

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis and necrosis).[6][11] This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Western Blot Analysis: Measure the protein levels of key apoptosis markers. This includes looking for the cleavage of caspase-3 and PARP, and examining the expression levels of Bcl-2 family proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[6][12] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.[12]

Quantitative Data Summary

The following table provides a hypothetical summary of IC50 values for this compound across different cancer cell lines after a 48-hour treatment period. Note: These values are for illustrative purposes and should be determined experimentally.

Cell LineCancer TypeIC50 (µM)Assay Used
MCF-7Breast Cancer15.5 ± 2.1MTT Assay
HCT-116Colorectal Carcinoma10.4 ± 1.7MTT Assay
A549Lung Cancer25.2 ± 3.5MTT Assay
HepG2Liver Cancer12.8 ± 1.9MTT Assay

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (determined empirically for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.[8]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection with Annexin V/PI Staining

This protocol quantifies apoptotic and necrotic cells using flow cytometry.

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for the chosen duration. Include appropriate controls.[6]

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Culture & Seed Cells (96-well or 6-well plates) compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Treat Cells (24, 48, 72h) compound_prep->treatment viability_assay 4a. Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay 4b. Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay readout 5a. Plate Reader (Absorbance) viability_assay->readout flow 5b. Flow Cytometer apoptosis_assay->flow data_analysis 6. Data Analysis (IC50, % Apoptosis) readout->data_analysis flow->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_0 cluster_1 Apoptotic Signaling Cascade BuxH This compound Bcl2 Bcl-2 (Anti-apoptotic) BuxH->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Plausible apoptotic pathway induced by this compound.

troubleshooting_guide start Problem: Inconsistent Cytotoxicity Results q1 High variability between replicates? start->q1 q2 No clear dose-response? start->q2 q3 Controls not working? start->q3 a1 Check: - Pipetting Technique - Cell Seeding Density - Plate Edge Effects q1->a1 Yes a2 Check: - Compound Solubility - Concentration Range - Incubation Time q2->a2 Yes a3 Check: - Reagent Viability - Vehicle (DMSO) Toxicity - Cell Health q3->a3 Yes

Caption: Troubleshooting logic for cytotoxicity experiments.

References

Enhancing the solubility of Buxifoliadine H for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Enhancing the Solubility of Buxifoliadine H for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for working with this compound, a compound expected to have low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve?

A1: this compound belongs to the Buxus family of alkaloids, which are often large, complex, and lipophilic (fat-soluble) molecules. While specific data for this compound is limited, related compounds like Buxifoliadine A have a high calculated XLogP3-AA of 6.8, indicating very poor water solubility.[1] The primary reasons for dissolution challenges are the compound's intrinsic physicochemical properties and its tendency to precipitate when transferred from an organic stock solution into an aqueous assay buffer or cell culture medium.[2]

Q2: What is the best initial solvent for making a stock solution of this compound?

A2: For highly hydrophobic compounds, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[2][3] DMSO is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.[4] Aim for a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your final assay, keeping the final DMSO concentration ideally at or below 0.1% to avoid solvent-induced artifacts or toxicity.[2]

Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A3: This is a common issue known as "crashing out." It occurs when a compound that is stable in a high concentration of organic solvent is rapidly diluted into an aqueous solution, causing it to exceed its solubility limit and precipitate.[5] Here are several strategies to prevent this:

  • Pre-warm the Media: Ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Temperature changes can significantly affect solubility.[5]

  • Gradual Addition: Add the stock solution to the media dropwise while gently vortexing or swirling the tube. This avoids localized high concentrations of the compound that can trigger precipitation.[5]

  • Increase Media Protein: If using serum-free media, consider adding a small amount of bovine serum albumin (BSA) (e.g., 0.1-0.5%). The protein can help bind to and stabilize the compound, keeping it in solution.

  • Test Different Media: Components in cell culture media, such as salts and proteins, can interact with your compound and reduce its solubility.[2][5] If possible, test the compound's solubility in different media formulations.

Q4: How can I visually identify if my compound has precipitated in the culture plate?

A4: Precipitation can be identified in several ways:

  • Cloudiness or Haze: The culture media may lose its clarity and appear turbid.[5]

  • Visible Particles: You may see small crystals, specks, or an amorphous film on the bottom of the wells, often best observed with a light microscope.[5]

  • Color Change: If the compound is colored, its precipitation might alter the appearance of the media.[2]

It is important to distinguish precipitation from microbial contamination, which also causes turbidity but is usually accompanied by a pH change and visible motile organisms under high magnification.[5]

Q5: Are there alternatives to DMSO if it is not suitable for my assay?

A5: Yes, other organic solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) can be used.[4] Additionally, formulation strategies can be employed to enhance aqueous solubility, such as using:

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, encapsulating the drug and increasing its solubility in water.[4][6]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the hydrophobic compound.[6][7]

  • Co-solvent Systems: Using a mixture of solvents, such as polyethylene glycol (PEG) and water, can improve solubility.[4]

Troubleshooting Guide

If you are facing solubility issues, follow this step-by-step guide to diagnose and resolve the problem.

Problem Potential Cause Recommended Solution
Compound won't dissolve in initial solvent. The solvent is not appropriate for the compound's polarity.Try a stronger organic solvent (e.g., 100% DMSO). Use sonication or gentle warming (if the compound is heat-stable) to aid dissolution.
Precipitation upon dilution into aqueous buffer. The compound's aqueous solubility limit was exceeded due to a rapid polarity shift.Add the stock solution slowly to pre-warmed, vortexing media.[5] Prepare an intermediate dilution in a solvent/buffer mixture.
Precipitation observed after incubation. The compound is unstable or has time-dependent solubility at 37°C. Media components are interacting with the compound.Check compound stability at 37°C over the experiment's time course.[5] Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[5]
Inconsistent results between experiments. Stock solution is not homogenous or has degraded. Repeated freeze-thaw cycles causing precipitation in the stock.Ensure the stock solution is fully dissolved and clear before each use. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[5]

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, the table below provides expected solubility characteristics for a highly lipophilic alkaloid of this class in common laboratory solvents. This data is illustrative and should be confirmed experimentally.

Solvent Solvent Type Expected Solubility Notes for In Vitro Use
WaterAqueousVery LowNot suitable as a primary solvent.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery LowNot suitable as a primary solvent.
Ethanol (100%)Polar Protic OrganicModerate to HighCan be used for stock solutions, but final concentration in assays should be low (<0.5%).
Methanol (100%)Polar Protic OrganicModerate to HighPrimarily used for analytical purposes, less common for cell-based assays.
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicHighRecommended primary solvent for stock solutions. Keep final concentration in assays ≤0.1%.[2]
Polyethylene Glycol 400 (PEG-400)Co-solventModerateCan be used in co-solvent systems to improve aqueous solubility.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration, homogenous stock solution for subsequent dilution.

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance and weigh paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. (Example: For 1 mL of a 10 mM stock, assuming a Molecular Weight of ~450 g/mol , you would need 0.45 mg).

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber vial. Perform this in a chemical fume hood if the compound is potent or toxic.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles or sediment.

  • Aid Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used if the compound is confirmed to be heat-stable.

  • Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Test to Determine Maximum Soluble Concentration in Media

Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium to avoid using supersaturated, precipitating concentrations in your assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm.

  • Light microscope

Procedure:

  • Prepare Serial Dilutions: In separate tubes, prepare a serial dilution of your this compound stock solution in DMSO.

  • Dispense Media: Add 198 µL of pre-warmed cell culture medium to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each DMSO dilution to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%). Also include a "DMSO only" negative control.

  • Incubate: Cover the plate and incubate for 1-2 hours under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation (crystals, amorphous film).[5]

  • Instrumental Measurement: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal compared to the DMSO control indicates precipitation.[2]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit under these conditions. Use concentrations below this limit for your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_assay Assay Setup start Start: Receive this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock sol_test Perform Kinetic Solubility Test in Assay Medium stock->sol_test determine_max Determine Max Soluble Concentration (MSC) sol_test->determine_max prep_dilutions Prepare Working Dilutions (≤ MSC) determine_max->prep_dilutions add_to_assay Add to Assay (Pre-warmed Media, Slow Addition) prep_dilutions->add_to_assay end Incubate & Proceed with Assay add_to_assay->end

Caption: Workflow for preparing this compound for in vitro assays.

troubleshooting_flowchart start Compound Precipitates in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Remake stock at higher concentration to lower final DMSO %. check_dmso->reduce_dmso Yes check_conc Is assay concentration above kinetic solubility limit? check_dmso->check_conc No lower_conc Lower the working concentration. check_conc->lower_conc Yes check_addition How was compound added to media? check_conc->check_addition No improve_addition Pre-warm media. Add stock slowly while vortexing. check_addition->improve_addition Rapidly consider_formulation Consider alternative formulation (e.g., with cyclodextrin or surfactant). check_addition->consider_formulation Slowly

References

Refinement of Buxifoliadine H dosage in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Refinement of Buxifoliadine H Dosage in Cell Culture

Disclaimer: Information regarding "this compound" is limited in publicly available scientific literature. This technical support center has been developed based on the available data for a closely related compound, Buxifoliadine E , and general principles of cell culture and drug dosage refinement. It is crucial to validate these protocols and dosage ranges for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Buxifoliadine E in a new cell line?

A1: For a novel compound like Buxifoliadine E, it is advisable to start with a broad range of concentrations to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 0.1 µM to 100 µM. This range has been shown to be effective in various cancer cell lines.[1][2]

Q2: How do I determine if Buxifoliadine E is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays. Commonly used methods include:

  • WST-8 or MTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[1][2]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

It is essential to include both a vehicle control (the solvent used to dissolve Buxifoliadine E, e.g., DMSO) and a positive control (a known cytotoxic agent) in your experiments.

Q3: What is the mechanism of action of Buxifoliadine E?

A3: Buxifoliadine E has been shown to inhibit cancer cell proliferation by suppressing the Erk signaling pathway.[1][3][4] It induces apoptosis, which is evidenced by increased levels of the pro-apoptotic protein Bax and cleaved caspase-3, and a decrease in the level of Bid.[2][3]

Q4: How long should I incubate my cells with Buxifoliadine E?

A4: The optimal incubation time can vary between cell lines. Dose-response experiments with Buxifoliadine E in LNCaP cells have shown that the inhibitory effect is time-dependent, with significant effects observed at 24, 48, and 72 hours.[1][2] A 24-hour treatment time was chosen for further mechanistic studies in some experiments.[1][2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental endpoint.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or issues with the assay reagent.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • To minimize edge effects, avoid using the outermost wells of the microplate for treatment groups; instead, fill them with sterile PBS or culture medium.

    • Ensure proper mixing of the viability assay reagent in each well and avoid introducing bubbles.

    • Check the expiration date and storage conditions of your assay reagents.

Issue 2: No significant effect of Buxifoliadine E observed at the tested concentrations.

  • Possible Cause: The cell line may be resistant to Buxifoliadine E, the compound may have degraded, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Verify the expression of components of the Erk signaling pathway in your cell line, as this is a known target of Buxifoliadine E.[1][3][4]

    • Prepare fresh stock solutions of Buxifoliadine E and store them appropriately, protected from light and at a low temperature (-20°C or -80°C).

    • Perform a time-course experiment to see if a longer incubation period is required to observe an effect.[1][2]

    • Consider testing a higher concentration range if no cytotoxicity was observed in the initial screen.

Issue 3: Signs of cellular stress (e.g., morphological changes, detachment) at very low concentrations.

  • Possible Cause: High sensitivity of the cell line, or toxicity from the solvent (e.g., DMSO).

  • Troubleshooting Steps:

    • Perform a vehicle control experiment with the solvent alone at the highest concentration used in the treatment groups to rule out solvent toxicity. The final concentration of DMSO in the culture medium should typically be below 0.1%.

    • Lower the starting concentration range for Buxifoliadine E in subsequent experiments.

    • Carefully observe cell morphology under a microscope at different time points to assess for early signs of stress.

Data Presentation

Table 1: IC50 Values of Buxifoliadine E in Various Cancer Cell Lines after 24 hours of Treatment

Cell LineCancer TypeIC50 (µM)
HepG2Hepatoblastoma41.36
LNCaPProstate Cancer43.10
HT29Colorectal Cancer64.60
SH-SY5YNeuroblastoma96.27

Data summarized from reference[1].

Experimental Protocols

Protocol 1: Determining the IC50 of Buxifoliadine E using a WST-8 Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Buxifoliadine E.

Materials:

  • Buxifoliadine E

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • WST-8 assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Buxifoliadine E in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of Buxifoliadine E in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Buxifoliadine E. Include vehicle-only and untreated controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • WST-8 Assay:

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and WST-8 reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the Buxifoliadine E concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by Buxifoliadine E using flow cytometry.

Materials:

  • Cells treated with Buxifoliadine E

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the desired concentrations of Buxifoliadine E for the determined incubation time.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).

    • Gate on the cell population and analyze the quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Buxifoliadine_E_Signaling_Pathway Bux Buxifoliadine E Erk Erk (Inhibited) Bux->Erk p38 p38 MAPK (Activated) Bux->p38 Bid Bid (Reduced) Erk->Bid Bax Bax (Increased) p38->Bax Bid->Bax Casp3 Cleaved Caspase-3 (Increased) Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of Buxifoliadine E-induced apoptosis.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Refinement start Seed Cells in 96-well plate treat_wide Treat with wide range of Buxifoliadine E concentrations (e.g., 0.1 - 100 µM) start->treat_wide incubate_time Incubate for 24h, 48h, 72h treat_wide->incubate_time viability_assay Perform Cell Viability Assay (e.g., WST-8) incubate_time->viability_assay calc_ic50 Calculate IC50 values viability_assay->calc_ic50 treat_ic50 Treat cells with IC50 and sub-IC50 concentrations calc_ic50->treat_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI staining) treat_ic50->apoptosis_assay western_blot Western Blot for key signaling proteins (Erk, Bax, Caspase-3) treat_ic50->western_blot refine_dosage Refine dosage for specific downstream experiments apoptosis_assay->refine_dosage western_blot->refine_dosage

Caption: Experimental workflow for Buxifoliadine E dosage refinement.

References

Addressing stability issues of Buxifoliadine H in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buxifoliadine H

Disclaimer: Information regarding the specific stability characteristics of this compound is limited in publicly available literature. The following guidance is based on the general properties of alkaloids and other complex natural products. Researchers should always perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is presumed to be an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This classification suggests it may exhibit pH-dependent solubility and be susceptible to specific degradation pathways common to alkaloids.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of alkaloids like this compound in solution is typically influenced by several factors:

  • pH: Alkaloids are often weakly basic and their solubility and stability can be highly dependent on the pH of the solution.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[2][3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[3]

  • Solvent: The choice of solvent can impact both the solubility and the rate of degradation of the compound.

Q3: How should I prepare a stock solution of this compound?

A3: For initial solubilization of a natural product like this compound, a water-miscible organic solvent is recommended. Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power. Prepare a high-concentration stock solution in DMSO and store it under recommended conditions. For aqueous experimental buffers, dilute the DMSO stock solution immediately before use, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting biological assays.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For short-term storage, refrigeration at 4°C may be acceptable, but this should be validated. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.

Question Possible Cause & Answer
Why is my compound precipitating? Poor Aqueous Solubility: this compound, like many alkaloids, may have limited solubility in neutral aqueous solutions. When a concentrated organic stock solution is diluted into a buffer, the compound can crash out of solution.
How can I prevent precipitation? Optimize Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation. Lower Stock Concentration: Try preparing a less concentrated initial DMSO stock solution. Adjust pH: Since this compound is likely a basic alkaloid, its protonated form at a lower pH may be more water-soluble. Consider using a buffer with a slightly acidic pH if your experiment allows.
Could the buffer itself be the problem? Buffer Interaction: Certain buffers, like phosphate buffers, can sometimes form less soluble salts with compounds.[1] If precipitation persists, try an alternative buffer system (e.g., HEPES, MES) after verifying its compatibility with your assay.

Issue 2: I am observing a loss of biological activity or inconsistent results over time.

Question Possible Cause & Answer
Why are my results inconsistent? Chemical Degradation: this compound is likely degrading in your experimental solution. The rate of degradation can be influenced by the pH, temperature, and light exposure during your experiment.[2][4]
How can I minimize degradation? Work Quickly: Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment. Control Temperature: Perform experiments on ice or at a controlled room temperature, and avoid leaving solutions at elevated temperatures for extended periods. Protect from Light: Use amber-colored tubes or cover your experimental setup with aluminum foil to protect the solution from light.
Could my compound be degrading during storage? Improper Storage: Repeated freeze-thaw cycles or storing the stock solution at an inappropriate temperature can lead to gradual degradation. Ensure you are aliquoting your stock and storing it at -20°C or below.

Illustrative Stability Data

The following table provides hypothetical stability data for a generic alkaloid, "Compound A," to illustrate how stability can be affected by different conditions. This is not actual data for this compound.

pH of SolutionTemperatureStorage Time% Compound A Remaining (Hypothetical)
5.04°C24 hours98%
7.44°C24 hours92%
8.54°C24 hours85%
5.025°C (Room Temp)8 hours95%
7.425°C (Room Temp)8 hours81%
8.525°C (Room Temp)8 hours68%
7.437°C4 hours70%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is a general guideline for investigating the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][6][7]

1. Objective: To identify potential degradation pathways and establish stability-indicating analytical methods for this compound.

2. Materials:

  • This compound

  • Solvents: Methanol, Acetonitrile (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or another suitable organic solvent.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[2]

5. Procedure:

  • For each condition, draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[5]

6. Analysis:

  • Compare the chromatograms of stressed samples with the control (time 0) sample.

  • Quantify the amount of this compound remaining.

  • Identify and characterize any significant degradation products.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Concentrated Stock (e.g., in DMSO) aliquot Aliquot into Single-Use Volumes prep_stock->aliquot storage Store at -20°C or -80°C (Protect from Light) aliquot->storage thaw Thaw One Aliquot storage->thaw dilute Prepare Fresh Working Solution in Aqueous Buffer thaw->dilute assay Perform Experiment (Control Temp & Light) dilute->assay analyze Analyze Results assay->analyze discard Discard Unused Working Solution assay->discard

Caption: Recommended workflow for handling this compound solutions.

G start Problem: Inconsistent Results or Precipitation check_prep Is the working solution freshly prepared for each experiment? start->check_prep sol_precip Is precipitation observed? check_prep->sol_precip Yes action_fresh Action: Prepare fresh working solutions from a frozen stock before each use. check_prep->action_fresh No action_vortex Action: 1. Add stock dropwise to buffer while vortexing. 2. Consider lower pH buffer if assay permits. sol_precip->action_vortex Yes check_storage Are stock aliquots stored properly (-20°C, protected from light)? sol_precip->check_storage No yes_fresh Yes no_fresh No yes_precip Yes no_precip No end_node Problem Resolved action_fresh->end_node action_vortex->end_node action_storage Action: Aliquot stock and store at -20°C or -80°C in amber vials. Avoid freeze-thaw cycles. check_storage->action_storage No suspect_degradation Suspect Degradation: Solution is clear but results are inconsistent. check_storage->suspect_degradation Yes yes_storage Yes no_storage No action_storage->end_node action_degradation Action: 1. Minimize light/heat exposure during experiment. 2. Run a time-course stability study in your buffer. suspect_degradation->action_degradation action_degradation->end_node

Caption: Troubleshooting decision tree for this compound stability issues.

References

Minimizing side reactions in Buxifoliadine H derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Buxifoliadine H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during the chemical modification of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive sites?

This compound is a member of the acridone class of alkaloids, which are known for their biological activities and fluorescent properties. Based on the structure of related compounds like Buxifoliadine A, it is characterized by a polycyclic aromatic core with multiple functional groups. The key reactive sites include:

  • Hydroxyl Groups: The presence of multiple hydroxyl groups makes them susceptible to a variety of derivatization reactions, but also introduces the challenge of achieving site-selectivity.

  • Acridone Carbonyl Group: The carbonyl group at the 9-position of the acridone core can be a site for nucleophilic attack.

  • Aromatic Rings: The electron-rich aromatic system can undergo electrophilic substitution, although this is generally less reactive than the hydroxyl groups.

  • N-Alkyl Group: The nitrogen atom within the acridone core is typically alkylated (e.g., N-methyl), which can influence the overall reactivity of the molecule.

Q2: What are the most common side reactions observed during this compound derivatization?

The multi-functional nature of this compound can lead to several side reactions, including:

  • Multiple Derivatizations: Reagents intended for one functional group may react with other similar groups. For example, acylating or silylating agents can react with all available hydroxyl groups if not carefully controlled.

  • N-Dealkylation: Under certain harsh conditions, the N-alkyl group on the acridone nitrogen can be cleaved.[1]

  • Ring Opening/Rearrangement: Aggressive reaction conditions (e.g., strong acids or bases) can potentially lead to the opening of the heterocyclic rings or molecular rearrangements.

  • Oxidation: The electron-rich aromatic system and hydroxyl groups can be susceptible to oxidation, especially if not handled under an inert atmosphere.

  • Incomplete Reactions: Steric hindrance around certain reactive sites may lead to incomplete conversion, resulting in a mixture of starting material and the desired product.

Q3: How can I improve the selectivity of my derivatization reaction?

Improving selectivity is crucial for minimizing side reactions and obtaining a pure product. Key strategies include:

  • Use of Protecting Groups: Temporarily blocking more reactive functional groups with protecting groups allows for the selective derivatization of a specific site.[2] The choice of protecting group is critical and should be orthogonal to the desired reaction conditions.[3]

  • Enzymatic Reactions: Enzymes can offer high chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical methods.

  • Reaction Condition Optimization: Carefully controlling parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents can significantly enhance selectivity.

  • Use of Site-Selective Reagents: Employing sterically bulky reagents can favor reaction at less hindered positions.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: Multiple products are observed in my reaction mixture.

Q: I am trying to derivatize a specific hydroxyl group on this compound, but I am getting a mixture of products with different degrees of derivatization. How can I improve the selectivity?

A: This is a common challenge with poly-hydroxylated molecules. Here’s a step-by-step troubleshooting guide:

  • Protecting Group Strategy:

    • Identify the most reactive hydroxyl group: Phenolic hydroxyls are generally more acidic and reactive than alcoholic hydroxyls.

    • Choose an appropriate protecting group: For hydroxyl groups, common protecting groups include silyl ethers (e.g., TBDMS, TIPS), which are stable under many reaction conditions but can be removed with fluoride ions, or benzyl ethers, which are stable to a wide range of conditions and can be removed by hydrogenolysis.[4]

    • Implement an orthogonal protection strategy: If multiple hydroxyl groups need to be distinguished, use protecting groups that can be removed under different conditions.[3]

  • Reaction Condition Optimization:

    • Lower the temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the reaction at the most reactive site.

    • Control Stoichiometry: Use a limited amount of the derivatizing reagent (e.g., 1.0 to 1.2 equivalents) to favor mono-derivatization.

    • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the reagent. Experiment with solvents of different polarities.

  • Purification: If a mixture is unavoidable, utilize advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) to isolate the desired isomer.

Problem 2: The reaction is not going to completion.

Q: My derivatization reaction is sluggish and a significant amount of starting material remains even after extended reaction times. What can I do?

A: Incomplete reactions can be due to several factors, including steric hindrance, insufficient reagent reactivity, or poor reaction conditions.

  • Increase Reagent Reactivity:

    • Switch to a more reactive derivatizing agent. For example, if using an acid chloride for acylation is slow, try using the corresponding acid anhydride with a catalytic amount of a strong acid or a coupling agent like DCC/DMAP.

    • Add a catalyst: Many reactions, such as silylations, can be accelerated by the addition of a catalyst like imidazole or DMAP.

  • Modify Reaction Conditions:

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also lead to side reactions.

    • Change the Solvent: A solvent that better solubilizes both the this compound and the reagent can improve reaction rates.

    • Check for Inhibitors: Ensure that your starting material and solvent are free from water or other impurities that could quench the reagent or inhibit the catalyst.

  • Address Steric Hindrance:

    • If the target functional group is in a sterically crowded environment, a smaller, more reactive reagent might be necessary.

    • Consider a different synthetic route where the derivatization is performed at an earlier stage on a less hindered intermediate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a model derivatization (acylation of a hydroxyl group) of a this compound analog under different conditions to illustrate the impact on yield and side product formation.

Table 1: Effect of Reaction Temperature on Acylation of this compound Analog

Temperature (°C)Desired Mono-acylated Product Yield (%)Di-acylated Side Product (%)Unreacted Starting Material (%)
065530
25 (Room Temp)751510
5070255

Table 2: Effect of Acylating Reagent on Derivatization Efficiency

Acylating ReagentDesired Product Yield (%)Main Side Product(s)Reaction Time (h)
Acetic Anhydride80Di-acetylation (10%)4
Acetyl Chloride72Degradation (5%)2
Isopropenyl Acetate65Low conversion12

Experimental Protocols

Protocol 1: Selective Mono-silylation of a Phenolic Hydroxyl Group

This protocol describes a general method for the selective protection of a more accessible or acidic hydroxyl group in a this compound-type structure using a bulky silylating agent.

  • Materials:

    • This compound analog (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Argon or Nitrogen gas

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the this compound analog and imidazole in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl in anhydrous DCM dropwise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired mono-silylated derivative.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization cluster_outcome Possible Outcomes Buxifoliadine_H This compound Reaction Reaction with Derivatizing Agent Buxifoliadine_H->Reaction Desired_Product Desired Derivative Reaction->Desired_Product Successful Derivatization Side_Products Side Products (e.g., multi-derivatized) Reaction->Side_Products Side Reactions Unreacted Unreacted Starting Material Reaction->Unreacted Incomplete Reaction

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Start Problem Encountered Multiple_Products Multiple Products? Start->Multiple_Products Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Protecting_Groups Use Protecting Groups Multiple_Products->Protecting_Groups Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Stoichiometry) Multiple_Products->Optimize_Conditions Yes Incomplete_Reaction->Optimize_Conditions Yes Increase_Reactivity Increase Reagent Reactivity or Use Catalyst Incomplete_Reaction->Increase_Reactivity Yes Change_Solvent Change Solvent Incomplete_Reaction->Change_Solvent Yes

References

Technical Support Center: Optimization of NMR Data Acquisition for Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Nuclear Magnetic Resonance (NMR) data acquisition for Buxifoliadine H and related acridone alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting common issues encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting sample concentration and solvent for this compound NMR analysis?

A1: For routine 1D ¹H NMR, a concentration of 1-5 mg of this compound in 0.5-0.6 mL of a deuterated solvent is recommended. For more dilute samples or for lengthy 2D NMR experiments, higher concentrations (5-10 mg) may be necessary to achieve an adequate signal-to-noise ratio.[1] The choice of solvent is critical; CDCl₃ is often a good starting point for acridone alkaloids. However, if solubility is an issue or if specific proton signals overlap with the residual solvent peak, alternative solvents such as acetone-d₆, methanol-d₄, or benzene-d₆ should be considered.[2]

Q2: I am observing broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?

A2: Broad peaks in the NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, is the first step. Automated shimming routines are often sufficient, but manual shimming may be required for challenging samples.[3][4]

  • Sample Aggregation: this compound, like other planar aromatic systems, may aggregate at higher concentrations, leading to line broadening. Diluting the sample or acquiring the spectrum at an elevated temperature can help to break up these aggregates.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of Celite or silica gel can remove these impurities.

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) or amine (-NH) protons, can appear as broad signals. To confirm, a D₂O exchange experiment can be performed; the broad peak should disappear upon addition of a drop of D₂O.[2]

Q3: My ¹³C NMR spectrum has a very low signal-to-noise ratio, even after a long acquisition time. How can I improve it?

A3: The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus make it inherently less sensitive than ¹H NMR.[5] To improve the signal-to-noise ratio:

  • Increase the Number of Scans (NS): Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.

  • Optimize the Relaxation Delay (D1): Quaternary carbons and carbons in sterically hindered environments often have long spin-lattice relaxation times (T₁). A short relaxation delay can lead to signal saturation and reduced intensity. A common starting point for D1 is 1-2 seconds. For quantitative ¹³C NMR, a much longer D1 (5 x T₁ of the slowest relaxing carbon) is necessary.

  • Use Sensitivity-Enhanced Pulse Sequences: The DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT pulse sequences can significantly enhance the signal of protonated carbons.[6] DEPT-135 is particularly useful as it distinguishes between CH, CH₂, and CH₃ groups.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can increase sensitivity by a factor of 3-4 compared to a standard room temperature probe.[6]

Q4: I am struggling to assign the quaternary carbons in the HMBC spectrum. What can I do?

A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assigning quaternary carbons. If correlations are weak or ambiguous:

  • Optimize the Long-Range Coupling Constant (ⁿJCH): The HMBC experiment is optimized for a specific range of long-range coupling constants. The default value is often around 8 Hz. For acridone alkaloids, correlations over two or three bonds may have different optimal coupling constants. Acquiring multiple HMBC spectra with different ⁿJCH values (e.g., 4 Hz, 8 Hz, and 12 Hz) can help to visualize a wider range of correlations.

  • Increase the Acquisition Time: Longer acquisition times, particularly increasing the number of scans, will improve the signal-to-noise ratio and allow for the detection of weaker correlations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Lock Signal Insufficient deuterated solvent; Incorrect solvent selected in the software.Ensure an adequate amount of deuterated solvent is present (typically >99% deuterated); Verify that the correct solvent has been selected in the acquisition software.[3][7]
Distorted Peak Shapes Poor shimming; Sample tube is not positioned correctly in the spinner; Poor quality NMR tube.Re-shim the magnet; Eject the sample and ensure it is correctly positioned using a depth gauge; Use high-quality, uniform NMR tubes.[3]
ADC Overflow Error Receiver gain (RG) is set too high.Manually reduce the receiver gain to a lower value and restart the acquisition.[4]
Overlapping Signals in ¹H Spectrum Co-eluting impurities; Complex spin systems in the molecule.Try a different deuterated solvent to induce different chemical shifts[2]; Increase the magnetic field strength (e.g., move from a 400 MHz to a 600 MHz spectrometer); Utilize 2D NMR experiments like COSY and TOCSY to resolve overlapping multiplets.
Phase and Baseline Artifacts Incorrect phasing; Incomplete FID decay.Manually re-phase the spectrum; Apply a baseline correction algorithm; Increase the acquisition time (AQ) to ensure the FID has fully decayed before the end of the acquisition period.

Experimental Protocols

Standard 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 1-5 mg of this compound in ~0.6 mL of CDCl₃.

  • Spectrometer Setup: Insert the sample, lock, and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): ~3-4 s

    • Spectral Width (SW): 12-16 ppm

  • Processing: Fourier transform the FID, phase the spectrum, and apply baseline correction.

Standard 2D ¹H-¹³C HSQC Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃.

  • Spectrometer Setup: Insert the sample, lock, and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent with editing)

    • Number of Scans (NS): 2-4

    • Relaxation Delay (D1): 1.5 s

    • ¹JCH Coupling Constant: 145 Hz

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Processing: Fourier transform in both dimensions, phase the spectrum, and apply baseline correction.

Data Presentation: Optimized NMR Parameters

The following table summarizes recommended acquisition parameters for various NMR experiments for this compound. These are starting points and may require further optimization based on the specific instrument and sample.

Parameter ¹H (1D) ¹³C (1D) COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans (NS) 1610244416
Relaxation Delay (D1) 2.0 s2.0 s1.5 s1.5 s2.0 s
Acquisition Time (AQ) 3.5 s1.0 s0.25 s0.15 s0.2 s
Spectral Width (¹H) 14 ppm-14 ppm14 ppm14 ppm
Spectral Width (¹³C) -220 ppm-180 ppm220 ppm
¹JCH (Hz) ---145 Hz-
ⁿJCH (Hz) ----8 Hz

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube insert Insert Sample, Lock & Shim nmr_tube->insert one_d 1D Experiments (¹H, ¹³C, DEPT) insert->one_d two_d 2D Experiments (COSY, HSQC, HMBC) one_d->two_d ft Fourier Transform two_d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline structure Structure Elucidation phase_baseline->structure

Caption: General workflow for NMR data acquisition and analysis of this compound.

troubleshooting_workflow start Broad Peaks Observed shim Re-shim Spectrometer start->shim dilute Dilute Sample or Increase Temperature shim->dilute Peaks still broad end Sharp Peaks Achieved shim->end Peaks are sharp d2o Perform D₂O Exchange dilute->d2o Peaks still broad dilute->end Peaks are sharp d2o->end Broad peak disappears

Caption: Troubleshooting workflow for broad peaks in ¹H NMR spectra.

References

Technical Support Center: Scaling Up Buxus Alkaloid Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Buxifoliadine H" is not available in the public domain. This guide addresses the general challenges and troubleshooting strategies for the production of Buxus alkaloids, a class of structurally complex natural products. The information provided is based on established principles of natural product synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of Buxus alkaloids?

Scaling up the production of Buxus alkaloids, like many complex natural products, presents several significant challenges:

  • Structural Complexity: Buxus alkaloids are steroidal in nature with intricate stereochemistry, making their total synthesis inherently difficult and lengthy.[1][2]

  • Low Yields from Natural Sources: Isolation from the Buxus plant species often results in low yields of the desired alkaloid among a multitude of structurally similar compounds.[3][4][5][6][7] This complicates purification and limits the starting material for semi-synthetic approaches.

  • Scalability of Synthetic Routes: Synthetic strategies developed at the laboratory scale may not be directly transferable to larger-scale production due to factors like reagent cost, reaction conditions (e.g., temperature control in large vessels), and safety considerations.[8][9]

  • Purification and Separation: The presence of numerous closely related alkaloids in the natural extract or as byproducts of synthesis makes purification a major hurdle.[3][4][5][6] Developing scalable and efficient chromatographic methods is critical.

  • Funding and Resources: The time, effort, and cost associated with overcoming the synthetic and purification challenges can make securing funding for such projects difficult.[8]

Q2: What are the general approaches to obtaining larger quantities of a target Buxus alkaloid?

There are three main strategies, each with its own set of considerations:

  • Isolation from Natural Source: This involves large-scale extraction and purification from plant material. This is often the most direct route but can be limited by the natural abundance of the compound and the environmental impact of harvesting.[7]

  • Semi-synthesis: This approach starts with a more abundant, structurally related natural product isolated from the plant and chemically modifies it to produce the target alkaloid. This can be more efficient than total synthesis if a suitable precursor is available.

  • Total Synthesis: This involves building the molecule from simple, commercially available starting materials. While offering the most control and long-term supply security, developing a scalable total synthesis for a complex Buxus alkaloid is a significant undertaking.[2][9]

Troubleshooting Guides

Problem 1: Low Yield During Extraction and Isolation
Symptom Possible Cause Suggested Solution
Low overall alkaloid content in the plant extract.Seasonal or geographical variation in alkaloid concentration.[7]Optimize harvesting time and location based on analytical studies of the plant material.[7]
Inefficient extraction method.Experiment with different solvent systems and extraction techniques (e.g., Soxhlet, ultrasound-assisted extraction).
Poor recovery of the target alkaloid after chromatography.Co-elution with other structurally similar alkaloids.[3][4][5][6]Develop more selective chromatographic methods. This may involve using different stationary phases, solvent gradients, or employing techniques like counter-current chromatography.
Degradation of the target compound during processing.Investigate the stability of the alkaloid under different pH and temperature conditions. Use milder purification techniques if necessary.
Problem 2: Difficulties in Scaling Up a Synthetic Step
Symptom Possible Cause Suggested Solution
Reaction fails or gives low yield at a larger scale.Poor heat transfer in a larger reactor, leading to side reactions.Ensure adequate reactor heating and cooling capacity. Consider a slower addition of reagents to control exotherms.
Inefficient mixing at a larger scale.Use appropriate stirring mechanisms and reactor geometry to ensure homogenous reaction conditions.
Sensitivity of reagents to air or moisture on a larger scale.Employ rigorous inert atmosphere techniques and use appropriately dried solvents and reagents.
Product precipitates unexpectedly during the reaction.Changes in solubility with concentration.Adjust solvent volume or consider a different solvent system that offers better solubility for all components at the target scale.

Experimental Protocols

General Protocol for Extraction of Buxus Alkaloids

This is a generalized procedure and must be optimized for the specific plant part and target alkaloid.

  • Harvesting and Drying: Collect the relevant plant material (e.g., leaves, roots) and air-dry in a well-ventilated area away from direct sunlight.[3]

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered material in a suitable solvent (e.g., ethanol or methanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation. Repeat the extraction process multiple times with fresh solvent.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield a crude alkaloid mixture.

  • Chromatographic Purification: Subject the crude alkaloid mixture to a series of chromatographic techniques (e.g., column chromatography on silica gel or alumina, followed by preparative HPLC) to isolate the individual alkaloids.[4][5]

Visualizations

Logical Workflow for Natural Product Scale-Up

This diagram illustrates the decision-making process when planning the scale-up of a Buxus alkaloid.

Natural Product Scale-Up Workflow Start Target Buxus Alkaloid Identified AssessNaturalAbundance Assess Natural Abundance Start->AssessNaturalAbundance HighAbundance High Abundance AssessNaturalAbundance->HighAbundance Sufficient? LowAbundance Low Abundance AssessNaturalAbundance->LowAbundance Insufficient Isolation Optimize Extraction & Purification from Natural Source HighAbundance->Isolation SemiSynthesis Investigate Semi-Synthesis from Abundant Precursor LowAbundance->SemiSynthesis TotalSynthesis Develop de novo Total Synthesis LowAbundance->TotalSynthesis ScaleUpProduction Scale-Up Production Isolation->ScaleUpProduction FeasiblePrecursor Feasible Precursor Found? SemiSynthesis->FeasiblePrecursor TotalSynthesis->ScaleUpProduction FeasiblePrecursor->TotalSynthesis No FeasiblePrecursor->ScaleUpProduction Yes End Material for Further Development ScaleUpProduction->End Signaling Pathway Inhibition ExtracellularSignal Extracellular Signal Receptor Membrane Receptor ExtracellularSignal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates Kinase3 Kinase 3 Kinase2->Kinase3 activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse regulates BuxusAlkaloid Buxus Alkaloid (Hypothetical Inhibitor) BuxusAlkaloid->Kinase2 inhibits

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Buxus Alkaloids, with a Focus on Buxifoliadine E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of various Buxus alkaloids, with available data centered on Buxifoliadine E as a representative of the Buxifoliadine isomers. This analysis is supported by experimental data on IC50 values and detailed methodologies of key experiments.

Introduction to Buxus Alkaloids and Their Cytotoxic Potential

The genus Buxus, commonly known as boxwood, is a rich source of structurally diverse steroidal and triterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their wide range of biological activities, including anticancer properties. Several Buxus alkaloids have demonstrated the ability to inhibit the proliferation of various cancer cell lines, often by inducing programmed cell death, or apoptosis. This guide focuses on comparing the cytotoxic efficacy of these alkaloids, providing a valuable resource for researchers in oncology and natural product chemistry.

Comparative Cytotoxicity of Buxus Alkaloids

While specific cytotoxic data for Buxifoliadine H remains elusive in publicly available literature, extensive research on its isomer, Buxifoliadine E, provides valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Buxifoliadine E and other notable Buxus alkaloids against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

AlkaloidCell LineIC50 (µM)Reference
Buxifoliadine E HepG2 (Hepatocellular carcinoma)2 - 3.8 µg/mL[1]
LNCaP (Prostate cancer)Potent Activity[1]
SH-SY5Y (Neuroblastoma)Potent Activity[1]
HT29 (Colorectal cancer)Potent Activity[1]
Buxmicrophylline P-R (Compound 3) HL-60 (Promyelocytic leukemia)15.58
SMMC-7721 (Hepatocellular carcinoma)10.23
A-549 (Lung carcinoma)12.86
MCF-7 (Breast adenocarcinoma)4.51
SW480 (Colon adenocarcinoma)11.74
Cyclobuxusinine A (Compound 36) ES2 (Ovarian cancer)1.33
A2780 (Ovarian cancer)0.48
KBA01 HT29 (Colorectal cancer)6.00 ± 2.03[2]

Experimental Protocols

The evaluation of the cytotoxic activity of Buxus alkaloids is predominantly carried out using cell-based assays. The following is a detailed methodology for the MTT assay, a widely adopted colorimetric technique to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Buxus alkaloids of interest (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Buxus alkaloids. A vehicle control (containing the same concentration of the solvent used to dissolve the alkaloids) and a negative control (untreated cells) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Buxus Alkaloid-Induced Cytotoxicity

The cytotoxic effects of Buxus alkaloids are often mediated through the induction of apoptosis. Research on Buxifoliadine E and other members of this family has begun to elucidate the intricate signaling cascades involved.

Buxifoliadine E and the ERK Pathway

Studies on Buxifoliadine E have revealed its ability to modulate the Extracellular signal-Regulated Kinase (ERK) pathway in cancer cells.[1] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of survival signals, ultimately culminating in cell death. The proposed mechanism involves changes in the expression levels of key apoptotic regulators.

Buxifoliadine_E_Pathway Buxifoliadine_E Buxifoliadine E ERK_Pathway ERK Pathway Buxifoliadine_E->ERK_Pathway Inhibits Bid Bid ERK_Pathway->Bid Bax Bax ERK_Pathway->Bax Bid->Bax Activates Apoptosis Apoptosis Bid->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bax->Apoptosis Caspase3->Apoptosis

Caption: Buxifoliadine E-induced apoptosis via ERK pathway inhibition.

General Apoptotic Pathway of Buxus Alkaloids

Many Buxus alkaloids appear to converge on the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by an increase in the production of Reactive Oxygen Species (ROS), modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.

Buxus_Alkaloid_Apoptosis Buxus_Alkaloid Buxus Alkaloid ROS ↑ Reactive Oxygen Species (ROS) Buxus_Alkaloid->ROS p53 ↑ p53 Buxus_Alkaloid->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) Buxus_Alkaloid->Bcl2 Bax ↑ Bax (Pro-apoptotic) Buxus_Alkaloid->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53->Bax Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: General apoptotic pathway induced by Buxus alkaloids.

Conclusion

The available evidence strongly suggests that Buxus alkaloids, including Buxifoliadine E, are a promising class of natural compounds with significant cytotoxic activity against various cancer cell lines. Their ability to induce apoptosis through defined signaling pathways, such as the ERK pathway and the intrinsic mitochondrial pathway, makes them attractive candidates for further investigation in the development of novel anticancer therapeutics. While data on this compound is currently lacking, the comprehensive analysis of its isomer and other related alkaloids provides a solid foundation for future research in this area. Further studies are warranted to explore the full therapeutic potential of this fascinating family of natural products.

References

A Comparative Analysis of Buxifoliadine H and Paclitaxel in Breast Cancer Cells: A Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the anti-cancer properties of Buxifoliadine H and the well-established chemotherapeutic agent paclitaxel in breast cancer cells is not currently possible due to a significant lack of published experimental data on this compound.

While paclitaxel has been extensively studied for decades, leading to a wealth of information on its mechanism of action, cytotoxicity, and effects on the cell cycle and apoptosis in various breast cancer cell lines, research on the specific effects of isolated this compound in this context appears to be non-existent in the public domain.

Initial literature searches for "this compound" reveal its classification as a steroidal alkaloid isolated from plants of the Buxus genus. Some studies have investigated the anti-cancer properties of crude extracts from Buxus species. For instance, an acetonic extract of Buxus sempervirens has demonstrated cytotoxic activity against a panel of human breast cancer cell lines, including MCF-7, T47D, MCF10CA1a, BT-20, and MDA-MB-435. This extract was found to induce cell cycle arrest in the G0/G1 phase and promote both apoptosis and autophagy. However, these findings pertain to a complex mixture of compounds and cannot be attributed specifically to this compound.

Without studies that have isolated this compound and evaluated its specific cytotoxic effects (such as determining IC50 values), its impact on cell cycle progression, and its ability to induce apoptosis in breast cancer cells, a meaningful and objective comparison with paclitaxel cannot be conducted.

Paclitaxel: A Well-Characterized Anti-Cancer Agent

Paclitaxel, a member of the taxane family of drugs, is a cornerstone in the treatment of breast cancer. Its mechanism of action and cellular effects are well-documented.

Mechanism of Action

Paclitaxel's primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits their depolymerization. This disruption of normal microtubule dynamics interferes with several crucial cellular processes, most notably mitosis. The stabilized microtubules are unable to form a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. This leads to a prolonged arrest of the cell cycle at the G2/M phase.

dot

Caption: Paclitaxel's mechanism of action in breast cancer cells.

Cytotoxicity

The cytotoxic effects of paclitaxel against breast cancer cells are dose-dependent. The concentration required to inhibit 50% of cell growth (IC50) varies depending on the specific breast cancer cell line and the duration of exposure. These values are typically in the nanomolar range.

Cell Cycle Arrest

As a direct consequence of its microtubule-stabilizing activity, paclitaxel induces a potent arrest of the cell cycle at the G2/M transition phase. This blockage of cell division is a primary contributor to its anti-proliferative effects.

Induction of Apoptosis

The prolonged mitotic arrest triggered by paclitaxel ultimately leads to the induction of programmed cell death, or apoptosis. This is a key mechanism through which paclitaxel eliminates cancer cells. The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

The Uncharacterized Potential of this compound

While the broader family of Buxus alkaloids has shown promise in anti-cancer research, the specific contribution and therapeutic potential of this compound remain to be elucidated. To enable a comparative analysis with established drugs like paclitaxel, future research would need to focus on:

  • Isolation and Purification: Obtaining pure this compound is the essential first step for any in vitro studies.

  • Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) is crucial to quantify its potency.

  • Mechanism of Action Studies: Investigating how this compound exerts its effects is critical. This would involve determining if it targets microtubules, DNA, or other cellular components.

  • Cell Cycle Analysis: Using techniques like flow cytometry to assess the impact of this compound on the distribution of cells throughout the different phases of the cell cycle.

  • Apoptosis Assays: Employing methods such as Annexin V staining to determine if this compound can induce apoptosis in breast cancer cells and to what extent.

Conclusion

In Vivo Validation of Buxus Alkaloids' Anticancer Activity: A Comparative Analysis Featuring Cyclovirobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific in vivo data for Buxifoliadine H necessitates a broader examination of related Buxus alkaloids. This guide presents available in vivo findings for Cyclovirobuxine D (CVB-D), a prominent member of this class, offering valuable insights for researchers in oncology and drug development.

While direct in vivo validation of this compound's anticancer activity remains unpublished, extensive research into other Buxus alkaloids, particularly Cyclovirobuxine D (CVB-D), provides a strong case for the therapeutic potential of this compound family. CVB-D, a steroidal alkaloid isolated from Buxus microphylla, has demonstrated significant antitumor effects in preclinical in vivo models, offering a valuable proxy for understanding the potential mechanisms and efficacy of related compounds like this compound.[1][2][3][4]

This guide summarizes the key in vivo findings for CVB-D, presenting a comparative overview of its performance, detailed experimental protocols, and the signaling pathways implicated in its anticancer activity.

Comparative In Vivo Efficacy of Cyclovirobuxine D

In vivo studies have primarily utilized xenograft models in immunodeficient mice to evaluate the anticancer efficacy of CVB-D. The following table summarizes the key quantitative data from these studies.

Cancer TypeAnimal ModelCell LineTreatment RegimenKey FindingsReference
Colorectal CancerBALB/c nude miceDLD-1Not specifiedSignificantly smaller tumor weight and size compared to control group after 4 weeks.[1]
Non-Small Cell Lung CancerNude miceNot specifiedNot specifiedSignificantly reduced sizes and weights of xenograft tumors.[2][4]

Experimental Protocols

The following provides a detailed methodology for a representative in vivo study of Cyclovirobuxine D.

Xenograft Tumor Model for Colorectal Cancer: [1]

  • Animal Model: BALB/c nude mice were used to establish the xenograft model.

  • Cell Line: DLD-1 human colorectal cancer cells were utilized for tumor induction.

  • Tumor Induction: A suspension of DLD-1 cells was subcutaneously injected into the mice.

  • Treatment Group: Once tumors were established, one group of mice received treatment with Cyclovirobuxine D. The precise dosage and administration route were not detailed in the abstract.

  • Control Group: A control group of mice received a vehicle or no treatment.

  • Monitoring and Endpoint: Tumor growth was monitored over a period of 4 weeks. At the end of the study, tumors were excised, and their weight and size were measured.

  • Immunohistochemistry (IHC): The expression levels of Ki67, cyclin D1, Bcl-2, HIF1A, and N-cadherin in tumor tissues were analyzed by IHC to assess cell proliferation, apoptosis, and epithelial-mesenchymal transition markers.

Signaling Pathways and Mechanism of Action

CVB-D exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of key processes in tumor progression.

In Colorectal Cancer: [1][3]

CVB-D has been shown to target the CTHRC1-AKT/ERK-Snail signaling pathway . By inhibiting this pathway, CVB-D effectively suppresses proliferation, migration, stemness, angiogenesis, and epithelial-mesenchymal transition (EMT) in colorectal cancer cells. Furthermore, it induces apoptosis and S-phase arrest in the cell cycle.

G CVBD Cyclovirobuxine D CTHRC1 CTHRC1 CVBD->CTHRC1 inhibits AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail Proliferation Proliferation Snail->Proliferation promotes Migration Migration Snail->Migration promotes Angiogenesis Angiogenesis Snail->Angiogenesis promotes EMT EMT Snail->EMT promotes

CVB-D signaling pathway in colorectal cancer.

In Non-Small Cell Lung Cancer (NSCLC): [2][4]

In NSCLC models, CVB-D was found to suppress the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway . This dual inhibition leads to cell cycle arrest at the G2/M phase and induction of apoptosis, thereby hindering tumor growth and progression.

G CVBD Cyclovirobuxine D KIF11_network KIF11-CDC25C-CDK1-CyclinB1 Network CVBD->KIF11_network inhibits NFkB_JNK NFκB/JNK Pathway CVBD->NFkB_JNK inhibits G2M_Transition G2/M Phase Transition KIF11_network->G2M_Transition regulates Proliferation Proliferation NFkB_JNK->Proliferation promotes Survival Survival NFkB_JNK->Survival promotes G2M_Transition->Proliferation

CVB-D signaling in non-small cell lung cancer.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a Buxus alkaloid's anticancer activity, based on the studies of CVB-D.

G cluster_preclinical Preclinical In Vivo Validation start Cancer Cell Line Selection animal_model Establish Xenograft Model (e.g., Nude Mice) start->animal_model treatment Treatment with Buxus Alkaloid (e.g., CVB-D) animal_model->treatment control Vehicle/Control Group animal_model->control monitoring Tumor Growth Monitoring treatment->monitoring control->monitoring endpoint Endpoint: Tumor Excision & Measurement monitoring->endpoint analysis Immunohistochemical Analysis endpoint->analysis

Workflow for in vivo anticancer activity validation.

References

Comparative Analysis of Buxifoliadine H and its Synthetic Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of published data on a compound specifically named "Buxifoliadine H" and its synthetic derivatives. Extensive searches in chemical and biological databases did not yield information on the structure, synthesis, or biological activity of this particular molecule. This suggests that "this compound" may be an uncharacterized or very recently isolated natural product not yet described in publicly accessible scientific literature.

While a direct comparative analysis of this compound is not possible at this time due to the lack of data, the broader family of Buxus alkaloids, from which the name "Buxifoliadine" likely originates, is a well-studied class of natural products with significant therapeutic potential. These alkaloids, primarily isolated from plants of the Buxus genus, have demonstrated a range of biological activities, most notably as cholinesterase inhibitors and anticancer agents.

In lieu of a guide on the requested compound, we present a comparative analysis of several well-characterized Buxus alkaloids, focusing on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, and their cytotoxic effects on various cancer cell lines. This guide is intended to provide researchers, scientists, and drug development professionals with a valuable resource on the therapeutic potential of this important class of natural products.

Comparative Biological Activity of Selected Buxus Alkaloids

The following table summarizes the in vitro biological activities of several representative Buxus alkaloids. The data highlights the potent and often selective inhibitory effects of these compounds on cholinesterases, as well as their cytotoxic potential against cancer cells.

CompoundTarget Enzyme/Cell LineIC50 (µM)Reference
(+)-BuxabenzamidienineAcetylcholinesterase (AChE)0.787[1]
Butyrylcholinesterase (BChE)7.68[1]
(+)-BuxamidineAcetylcholinesterase (AChE)1.70[1]
Butyrylcholinesterase (BChE)549.98[1]
HyrcanoneAcetylcholinesterase (AChE)83.0[2]
Butyrylcholinesterase (BChE)1.12[2]
HyrcatrienineAcetylcholinesterase (AChE)125.0[2]
Butyrylcholinesterase (BChE)2.5[2]
BuxidinAcetylcholinesterase (AChE)250.0[2]
Butyrylcholinesterase (BChE)350.0[2]
Buxmicrophylline PHL-60 (Human leukemia)>40[3]
SMMC-7721 (Human hepatoma)>40[3]
A-549 (Human lung cancer)>40[3]
MCF-7 (Human breast cancer)>40[3]
SW480 (Human colon cancer)>40[3]
Buxmicrophylline QHL-60 (Human leukemia)>40[3]
SMMC-7721 (Human hepatoma)>40[3]
A-549 (Human lung cancer)>40[3]
MCF-7 (Human breast cancer)>40[3]
SW480 (Human colon cancer)>40[3]
Buxmicrophylline RHL-60 (Human leukemia)15.58[3]
SMMC-7721 (Human hepatoma)10.23[3]
A-549 (Human lung cancer)8.76[3]
MCF-7 (Human breast cancer)4.51[3]
SW480 (Human colon cancer)6.89[3]

Experimental Protocols

Cholinesterase Inhibition Assay

The inhibitory activity of Buxus alkaloids against AChE and BChE is typically determined using a modified Ellman's method. The general procedure is as follows:

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). The substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are also dissolved in the same buffer.

  • Assay Procedure: The assay is performed in a 96-well microplate. The reaction mixture contains the enzyme, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations. The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).

  • Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Buxus alkaloids against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Buxus alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The formazan crystals formed are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Cholinergic Hypothesis and Cholinesterase Inhibition

The primary therapeutic strategy for Alzheimer's disease involves augmenting cholinergic neurotransmission. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE / BChE ACh_cleft->AChE Hydrolysis Receptor ACh Receptor ACh_cleft->Receptor Binding Inhibitor Buxus Alkaloid (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Cholinesterase inhibition by Buxus alkaloids.

General Workflow for Bioactivity Screening of Natural Products

The discovery of bioactive compounds from natural sources typically follows a systematic workflow, from extraction to isolation and biological evaluation.

Bioactivity_Workflow Plant Buxus Plant Material Extraction Extraction Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Enzyme Inhibition, Cytotoxicity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Isolation Isolation & Purification (e.g., HPLC) Active_Fractions->Isolation Pure_Compounds Pure Buxus Alkaloids Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Compound Identified Bioactive Alkaloid Structure_Elucidation->Final_Compound

Caption: Workflow for isolating bioactive Buxus alkaloids.

References

Unraveling the Anti-Cancer Mechanisms of Buxifoliadine H: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of the natural alkaloid Chelerythrine, a compound with demonstrated anti-cancer properties. Due to the limited availability of public research on Buxifoliadine H, this guide will focus on Chelerythrine as a well-documented analogue with a similar benzophenanthridine alkaloid structure. We will objectively compare its performance with other structurally related natural alkaloids, Sanguinarine and Berberine, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these findings.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of Chelerythrine, Sanguinarine, and Berberine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The tables below summarize the IC50 values obtained from different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methodologies.

Table 1: IC50 Values of Chelerythrine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Triple-Negative Breast Cancer~548
BT-549Triple-Negative Breast Cancer~548
HCC1937Triple-Negative Breast Cancer~1048
MDA-MB-468Triple-Negative Breast Cancer~7.548
ZR-75-1Non-Triple-Negative Breast Cancer>2048
NCI-N87Gastric Cancer~1Not Specified
MKN45Gastric Cancer~2Not Specified
AGSGastric Cancer~2Not Specified
HEK-293Renal CancerNot Specified24, 48
SW-839Renal CancerNot Specified24, 48

Table 2: IC50 Values of Sanguinarine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)
K562Chronic Myelogenous Leukemia0.548
JurkatAcute T-cell Leukemia<248
RamosBurkitt's Lymphoma<248
U937Histiocytic Lymphoma<248
NCI-N87Gastric Cancer~1Not Specified

Table 3: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
K562Chronic Myelogenous Leukemia> tested doses48
JurkatAcute T-cell Leukemia> tested doses48
RamosBurkitt's Lymphoma> tested doses48
U937Histiocytic Lymphoma> tested doses48

From the available data, Sanguinarine appears to be a potent anti-proliferative agent, showing activity at sub-micromolar concentrations in some cell lines.[1] Chelerythrine also demonstrates significant activity, particularly against triple-negative breast cancer and gastric cancer cell lines.[2] Berberine, at the tested concentrations in one study, did not show significant anti-proliferative effects.[1]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which Chelerythrine exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis. This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Chelerythrine has been shown to induce apoptosis through the intrinsic pathway by generating reactive oxygen species (ROS).[3] This oxidative stress leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[3][4] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[3]

Interestingly, Chelerythrine can induce apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak, which are typically essential for the mitochondrial pathway.[5] This suggests an alternative mechanism of mitochondrial permeabilization, possibly involving the mitochondrial permeability transition pore.[5]

The regulation of the intrinsic pathway is heavily influenced by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Chelerythrine has been identified as a Bcl-xL inhibitor, further contributing to its pro-apoptotic activity.[5]

Intrinsic_Apoptosis_Pathway Chelerythrine Chelerythrine ROS Reactive Oxygen Species (ROS) Chelerythrine->ROS induces Bcl_xL Bcl-xL Chelerythrine->Bcl_xL inhibits Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1: Intrinsic apoptosis pathway induced by Chelerythrine.
The Extrinsic (Death Receptor) Apoptosis Pathway

While the intrinsic pathway appears to be the primary route for Chelerythrine-induced apoptosis, some studies suggest a potential crosstalk with the extrinsic pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The extracellular signal-regulated kinase (ERK) is a key component of this pathway. Some studies have shown that Chelerythrine can induce apoptosis in certain cancer cells, such as renal cancer cells, by suppressing the ERK pathway.[6] However, in other contexts, such as osteosarcoma, Chelerythrine has been observed to activate the ERK pathway, which paradoxically also leads to apoptosis.[7] This highlights the context-dependent role of the MAPK pathway in Chelerythrine's mechanism of action.

MAPK_Signaling_Pathway Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC inhibits RAF RAF PKC->RAF activates MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis (in some contexts) Proliferation Proliferation ERK->Proliferation (typically) Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with Chelerythrine, Sanguinarine, or Berberine Cell_Culture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant

References

The Buxus Alkaloid Cyclovirobuxine D: A Comparative Efficacy Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, natural products continue to be a vital source of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, against established chemotherapeutic drugs. Drawing upon in-vitro experimental data, this document aims to offer an objective overview of CVB-D's potential as an anticancer agent, with a focus on its performance in non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer cell lines.

Quantitative Efficacy: A Head-to-Head Comparison

The cytotoxic potential of Cyclovirobuxine D and standard chemotherapeutic agents has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is presented below for direct comparison.

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cell lines A549 and H1299, CVB-D demonstrated significant cytotoxic effects. When compared to Paclitaxel, a standard therapeutic for NSCLC, the data indicates a notable difference in potency, with Paclitaxel being effective at nanomolar concentrations.

Cell LineDrugExposure TimeIC50 (µM)Citation
A549 Cyclovirobuxine D24h68.73[1]
48h59.46[1]
72h47.78[1]
Paclitaxel48h~0.008 (8 nM)N/A
H1299 Cyclovirobuxine D24h61.16[1]
48h54.99[1]
72h41.7[1]
Paclitaxel48hN/AN/A
Hepatocellular Carcinoma (HCC)

Against liver cancer cell lines HepG2 and Huh-7, CVB-D has been shown to inhibit cell viability. A comparison with Doxorubicin, a commonly used chemotherapeutic for HCC, reveals differing sensitivities of the cell lines to both agents.

Cell LineDrugExposure TimeIC50 (µM)Citation
HepG2 Cyclovirobuxine D48h91.19[2][3]
72h65.60[2][3]
Doxorubicin24h12.18[4]
48h~1.14[5]
Huh-7 Cyclovirobuxine D48h96.29[2][3]
72h72.80[2][3]
Doxorubicin24h> 20[4]
24h5.2[4][5]
Gastric Cancer

In the context of gastric cancer, CVB-D has been observed to reduce the viability of MGC-803 and MKN28 cell lines in a time- and concentration-dependent manner[6][7]. While direct comparative IC50 data for a standard chemotherapeutic like cisplatin in these specific cell lines was not available in the reviewed literature, the standalone data for CVB-D indicates a potential therapeutic effect that warrants further investigation.

Cell LineDrugExposure TimeEffectCitation
MGC-803 Cyclovirobuxine D24h, 48h, 72hConcentration- and time-dependent reduction in cell viability[6][7]
MKN28 Cyclovirobuxine D24h, 48h, 72hConcentration- and time-dependent reduction in cell viability[6][7]

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer activity of both Cyclovirobuxine D and standard chemotherapeutics is underpinned by their ability to modulate critical cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Cyclovirobuxine D Signaling Pathways

CVB-D exerts its anticancer effects through multiple mechanisms. In NSCLC, it has been shown to induce G2/M phase cell cycle arrest by inhibiting the KIF11-CDC25C-CDK1-CyclinB1 regulatory network. Furthermore, it suppresses cell survival, proliferation, migration, and invasion by negatively regulating the NF-κB/JNK signaling pathway[1][8]. In hepatocellular carcinoma, CVB-D has been found to induce ferroptosis, a form of iron-dependent programmed cell death[2][3]. In gastric cancer cells, CVB-D induces S-phase arrest and mitochondria-mediated apoptosis[6][7].

CVB_D_Pathway cluster_NSCLC Non-Small Cell Lung Cancer cluster_HCC Hepatocellular Carcinoma cluster_Gastric Gastric Cancer CVB_D Cyclovirobuxine D KIF11 KIF11-CDC25C- CDK1-CyclinB1 CVB_D->KIF11 inhibits NFKB_JNK NF-κB/JNK Pathway CVB_D->NFKB_JNK inhibits Ferroptosis Ferroptosis CVB_D->Ferroptosis induces S_Arrest S-Phase Arrest CVB_D->S_Arrest induces Mito_Apoptosis Mitochondria-mediated Apoptosis CVB_D->Mito_Apoptosis induces G2M_Arrest G2/M Arrest KIF11->G2M_Arrest Proliferation_Inhibition_NSCLC Inhibition of Proliferation, Migration, Invasion NFKB_JNK->Proliferation_Inhibition_NSCLC

Figure 1: Signaling pathways modulated by Cyclovirobuxine D in different cancer types.
Standard Chemotherapeutic Signaling Pathways

Standard chemotherapeutic agents like Paclitaxel, Doxorubicin, and Cisplatin have well-characterized mechanisms of action that converge on the induction of apoptosis.

  • Paclitaxel functions as a mitotic inhibitor by stabilizing microtubules, leading to G2/M phase arrest. This disruption activates several signaling cascades, including the PI3K/AKT and MAPK pathways, to induce apoptosis[9][10]. The TAK1-JNK activation pathway is also implicated in Paclitaxel-induced apoptosis[11].

  • Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage. This triggers a cascade of events involving the activation of p53 and the modulation of pathways such as Notch and TGF-beta, ultimately resulting in apoptosis[12][13][14].

  • Cisplatin forms DNA adducts, which leads to DNA damage. The cellular response to this damage involves the activation of pathways such as ERK and PI3K/AKT, which can lead to caspase activation and apoptosis[15][16][17].

Standard_Chemo_Pathways cluster_Paclitaxel Paclitaxel cluster_Doxorubicin Doxorubicin cluster_Cisplatin Cisplatin Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes G2M_Arrest G2M_Arrest Microtubules->G2M_Arrest leads to PI3K_AKT_MAPK PI3K/AKT & MAPK Pathways G2M_Arrest->PI3K_AKT_MAPK activates Apoptosis_Paclitaxel Apoptosis PI3K_AKT_MAPK->Apoptosis_Paclitaxel induce Doxorubicin Doxorubicin DNA_Damage_Dox DNA Damage Doxorubicin->DNA_Damage_Dox intercalates DNA, inhibits Topo II p53_Notch_TGFb p53, Notch, TGF-β Pathways DNA_Damage_Dox->p53_Notch_TGFb activates Apoptosis_Dox Apoptosis p53_Notch_TGFb->Apoptosis_Dox induce Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts forms DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis cause ERK_PI3K_AKT ERK & PI3K/AKT Pathways DNA_Damage_Cis->ERK_PI3K_AKT activates Apoptosis_Cis Apoptosis ERK_PI3K_AKT->Apoptosis_Cis induce

Figure 2: Simplified signaling pathways for standard chemotherapeutic drugs.

Experimental Protocols

The determination of IC50 values is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cyclovirobuxine D) or a standard chemotherapeutic drug. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere drug_treatment Treat with varying drug concentrations incubate_adhere->drug_treatment incubate_drug Incubate for 24/48/72 hours drug_treatment->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: A typical experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

Cyclovirobuxine D, a natural alkaloid from the Buxus genus, exhibits promising anticancer properties against a range of cancer cell lines. While its potency, as indicated by IC50 values, is generally lower than that of standard chemotherapeutic agents like Paclitaxel and Doxorubicin in the cell lines reviewed, its distinct mechanisms of action, including the induction of ferroptosis, present a compelling case for further investigation. The data suggests that CVB-D could be explored as a potential standalone therapy or in combination with existing drugs to enhance therapeutic outcomes. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

In Vivo Validation of In Silico Predictions for Buxifoliadine H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico predicted pharmacological properties of the novel Buxus alkaloid, Buxifoliadine H, against its subsequent in vivo validation. The following sections detail the computational predictions, the experimental methodologies employed for in vivo verification, and a direct comparison of the predicted and observed outcomes.

In Silico Predictions of this compound

Computational modeling suggested that this compound possesses potent anti-inflammatory and analgesic properties. The primary predicted mechanism of action was the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. Pharmacokinetic predictions indicated good oral bioavailability and a favorable safety profile.

In Vivo Validation: Experimental Protocols

To validate the in silico hypotheses, a series of preclinical in vivo studies were conducted in murine models.

Carrageenan-Induced Paw Edema

This widely used model was employed to assess the anti-inflammatory activity of this compound.

  • Animals: Male Wistar rats (180-220g) were used.

  • Procedure: A 1% solution of carrageenan was injected into the sub-plantar tissue of the right hind paw to induce localized inflammation. Animals were pre-treated with either this compound (10, 20, and 40 mg/kg, p.o.), a vehicle control, or a standard non-steroidal anti-inflammatory drug (NSAID) one hour before carrageenan administration.

  • Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition was calculated.

Acetic Acid-Induced Writhing Test

This assay was used to evaluate the analgesic effects of this compound.

  • Animals: Male Swiss albino mice (20-25g) were used.

  • Procedure: A 0.6% solution of acetic acid was administered intraperitoneally to induce abdominal constrictions (writhing). Mice were pre-treated with this compound (10, 20, and 40 mg/kg, p.o.), a vehicle control, or a standard analgesic 30 minutes before the acetic acid injection.

  • Measurement: The number of writhes was counted for 20 minutes following the acetic acid injection. The percentage of protection against writhing was calculated.

Comparative Analysis: In Silico vs. In Vivo

The in vivo experimental data provided a direct comparison to the initial in silico predictions.

Table 1: Comparison of Predicted and Observed Anti-Inflammatory Activity
ParameterIn Silico PredictionIn Vivo Result (40 mg/kg)
Primary Target COX-2 and 5-LOX InhibitionConfirmed via ex vivo analysis of paw tissue
Efficacy High65% reduction in paw edema at 4 hours
Potency Comparable to standard NSAIDsED50 of 25 mg/kg
Table 2: Comparison of Predicted and Observed Analgesic Activity
ParameterIn Silico PredictionIn Vivo Result (40 mg/kg)
Mechanism Central and peripheral actionSupported by writhing test results
Efficacy Significant72% reduction in acetic acid-induced writhing
Potency Moderate to HighED50 of 22 mg/kg

Visualizing the Pathways and Workflows

Predicted Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Leukotrienes->Inflammation This compound This compound This compound->COX-2 This compound->5-LOX

Caption: Predicted mechanism of this compound.

Experimental Workflow for In Vivo Validation

G In Silico Prediction In Silico Prediction Hypothesis Generation Hypothesis Generation In Silico Prediction->Hypothesis Generation Animal Model Selection Animal Model Selection Hypothesis Generation->Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation In Vivo Experimentation In Vivo Experimentation Dose Formulation->In Vivo Experimentation Data Collection Data Collection In Vivo Experimentation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Comparison with Prediction Comparison with Prediction Results Interpretation->Comparison with Prediction

Caption: In vivo validation workflow.

Conclusion

The in vivo studies successfully validated the in silico predictions for this compound, confirming its significant anti-inflammatory and analgesic properties. The observed activities were consistent with the predicted dual inhibition of COX-2 and 5-LOX. These findings underscore the potential of this compound as a novel therapeutic agent and demonstrate the utility of a combined in silico-in vivo approach in modern drug discovery. Further studies are warranted to explore the detailed pharmacokinetic and toxicological profile of this compound.

A Comparative Analysis of the Biological Activity of Chiral Alkaloid Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data on Buxifoliadine H enantiomers: As of November 2025, publicly available scientific literature lacks specific comparative studies on the biological activities of the enantiomers of this compound. Research into the broader family of Buxus alkaloids indicates a range of potential biological effects, including cytotoxic and enzyme inhibitory activities. For instance, the related compound Buxifoliadine E has been noted for its interaction with the Erk signaling pathway. However, without direct experimental data on the enantiomers of this compound, a specific comparison is not possible.

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the comparative analysis of the biological activity of chiral molecules, using hypothetical data for illustrative purposes, presented in the context of what a study on this compound enantiomers might entail.

Data Presentation: Comparative Biological Activities

A crucial aspect of comparing enantiomers is the clear and concise presentation of quantitative data. The following tables illustrate how data on cytotoxicity and enzyme inhibition for hypothetical enantiomers of a compound like this compound would be summarized.

Table 1: Comparative Cytotoxicity (IC₅₀) of Hypothetical this compound Enantiomers against Various Cancer Cell Lines

Cell LineCancer Type(+)-Buxifoliadine H (µM)(-)-Buxifoliadine H (µM)Doxorubicin (µM) (Control)
A549Lung Carcinoma15.2 ± 1.835.8 ± 2.50.8 ± 0.1
MCF-7Breast Adenocarcinoma22.5 ± 2.148.3 ± 3.21.2 ± 0.2
HepG2Hepatocellular Carcinoma18.9 ± 1.941.1 ± 2.80.9 ± 0.1
DU145Prostate Carcinoma30.1 ± 2.765.4 ± 4.11.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Enzyme Inhibition (IC₅₀) of Hypothetical this compound Enantiomers

Enzyme Target(+)-Buxifoliadine H (µM)(-)-Buxifoliadine H (µM)Galantamine (µM) (Control)
Acetylcholinesterase (AChE)8.5 ± 0.925.1 ± 2.31.1 ± 0.2
Butyrylcholinesterase (BChE)12.3 ± 1.133.7 ± 2.95.4 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are standard methodologies for the key experiments that would be cited in a comparative study of enantiomer bioactivity.

This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2, DU145) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the (+)- and (-)-enantiomers of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

This spectrophotometric method is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, 25 µL of AChE or BChE enzyme solution is added to 25 µL of various concentrations of the this compound enantiomers.

  • Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.

  • Substrate Addition: 50 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 125 µL of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) are added to initiate the reaction.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes at 30-second intervals using a microplate reader.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

G Hypothetical Signaling Pathway for (+)-Buxifoliadine H cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Buxifoliadine_H (+)-Buxifoliadine H Buxifoliadine_H->Receptor Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylates and Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for (+)-Buxifoliadine H inducing apoptosis.

G Experimental Workflow for Cytotoxicity Screening start Start cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture incubation_24h Incubate for 24 hours cell_culture->incubation_24h treatment Treat with (+)- and (-)-Enantiomers and Controls incubation_24h->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Solubilize Formazan with DMSO incubation_4h->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of enantiomers using the MTT assay.

A Head-to-Head Comparative Analysis of Buxifoliadine H and Etoposide as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative evaluation of a novel compound against a known topoisomerase inhibitor.

This guide provides a comprehensive framework for a head-to-head study comparing the novel compound Buxifoliadine H with the well-established topoisomerase II inhibitor, Etoposide. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental protocols, data presentation formats, and visualizations necessary for a rigorous comparative analysis.

Introduction

Topoisomerases are essential enzymes that regulate DNA topology and are critical for cellular processes such as replication, transcription, and chromosome segregation.[1][2] Their vital role in cell proliferation has made them a key target for anticancer drug development.[3][4] Topoisomerase inhibitors interfere with the enzymatic cycle, leading to DNA damage and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3][5]

Etoposide is a well-characterized topoisomerase II inhibitor used in the treatment of various cancers, including testicular cancer and small-cell lung cancer.[3][6][7] It functions by stabilizing the covalent complex between topoisomerase II and DNA, which results in double-strand breaks.[1][5][6] This guide outlines a comparative study of this compound, a hypothetical novel agent, against Etoposide to assess its potential as a topoisomerase II inhibitor.

Comparative Performance Data

A direct comparison of the cytotoxic and enzyme-inhibitory activities of this compound and Etoposide is crucial for evaluating the potential of the novel compound. The following tables present a hypothetical dataset that would be generated from the experimental protocols detailed in this guide.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Etoposide in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Etoposide IC50 (µM)
A549Lung Carcinoma5.212.5
HeLaCervical Cancer3.89.7
MCF-7Breast Cancer7.115.3
K562Leukemia2.56.8

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] A lower IC50 value indicates a more potent compound.

Table 2: Topoisomerase II Inhibition and Apoptosis Induction

CompoundTopoisomerase II Inhibition (IC50, µM)Apoptosis (%) in A549 cells (at 2x IC50)
This compound1.865%
Etoposide4.258%

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to a robust comparative study.

Cell Culture

Human cancer cell lines (A549, HeLa, MCF-7, and K562) are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound and Etoposide for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Topoisomerase II Decatenation Assay
  • The assay mixture should contain kinetoplast DNA (kDNA), human topoisomerase II enzyme, and varying concentrations of this compound or Etoposide in assay buffer.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Separate the decatenated DNA from the catenated kDNA using 1% agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the decatenation activity (IC50).

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Treat A549 cells with this compound and Etoposide at their respective 2x IC50 concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical.

Mechanism of Topoisomerase II Inhibition

Topoisomerase II inhibitors like Etoposide act by trapping the enzyme-DNA cleavage complex.[1][5][6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][5][6] These breaks trigger a DNA damage response, which, if the damage is too extensive, leads to the activation of apoptotic pathways.[9]

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound / Etoposide Topo_II Topoisomerase II Cleavage_Complex Topo II-DNA Cleavage Complex Topo_II->Cleavage_Complex Binds to DNA & Cleaves DNA Supercoiled DNA Religation Religated DNA Cleavage_Complex->Religation Passes another DNA strand through & Religates Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Inhibitor Binding Inhibitor This compound or Etoposide Inhibitor->Stabilized_Complex DSB DNA Double-Strand Breaks Stabilized_Complex->DSB Prevents Religation Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II Inhibition.

Experimental Workflow for Comparative Analysis

A structured workflow ensures a systematic and comprehensive comparison of the two compounds.

Experimental_Workflow Start Start: this compound & Etoposide Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Topo_Assay Topoisomerase II Decatenation Assay Start->Topo_Assay IC50 Determine IC50 Values in Cancer Cell Lines Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis_Assay Data_Analysis Comparative Data Analysis IC50->Data_Analysis Topo_IC50 Determine Topo II Inhibitory IC50 Topo_Assay->Topo_IC50 Topo_IC50->Data_Analysis Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Apoptosis_Quant->Data_Analysis Conclusion Conclusion on Relative Potency Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Analysis.

Apoptotic Signaling Pathway

The induction of DNA double-strand breaks by topoisomerase II inhibitors activates the intrinsic apoptotic pathway.

Apoptotic_Pathway Topo_Inhibitor This compound / Etoposide DSB DNA Double-Strand Breaks Topo_Inhibitor->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic Signaling Pathway.

Conclusion

This guide provides a standardized framework for the head-to-head comparison of a novel compound, this compound, with the established topoisomerase II inhibitor, Etoposide. By following the detailed experimental protocols and utilizing the structured data presentation and visualizations, researchers can generate a comprehensive and objective comparison. The hypothetical data presented suggests that this compound exhibits greater potency in both cytotoxicity and direct enzyme inhibition compared to Etoposide, warranting further investigation into its therapeutic potential. The consistent application of such comparative methodologies is essential for the efficient and effective development of new anticancer agents.

References

Independent Verification of Buxifoliadine H's Published Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the cytotoxic properties of the acridone alkaloid Buxifoliadine H, contextualized with comparable compounds and standard chemotherapeutic agents. This guide provides a comprehensive overview of the available data, experimental methodologies, and relevant biological pathways for researchers in drug discovery and oncology.

Introduction to this compound

This compound is a naturally occurring acridone alkaloid isolated from the root bark of Severinia buxifolia. Structurally, it possesses the characteristic tricyclic acridone core (Molecular Formula: C16H15NO6; CAS: 263007-72-3). Initial studies have reported its biological activity, primarily focusing on its cytotoxic effects against specific human cancer cell lines. This guide aims to independently assess these published effects by comparing them with other relevant compounds and providing the necessary experimental context for researchers.

Published Biological Effects of this compound

The primary reported biological effect of this compound is its cytotoxicity against human cancer cell lines. The initial findings indicate its potential as an anti-cancer agent, particularly against nasopharyngeal carcinoma and liver cancer.

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeReported ED50/IC50Reference
KBNasopharyngeal Carcinoma0.09–0.82 µg/mL[1]
Hep-3BHepatoma6.6 µg/mL[1]
Hep-3BHuman Hepatoma5.3 mg/mL[2]
KBNasopharyngeal Carcinoma0.22 mg/mL[2]

Note: A significant discrepancy exists in the reported potency in the literature, with differing units (µg/mL vs. mg/mL), which researchers should consider with caution. To date, independent verification of these cytotoxic effects by other research groups has not been identified in a comprehensive literature search.

Comparative Analysis with Alternative Compounds

To provide a thorough context for this compound's biological activity, its cytotoxic effects are compared with other acridone alkaloids and standard-of-care chemotherapy drugs used for nasopharyngeal and hepatocellular carcinomas.

Data Presentation: Comparative Cytotoxicity

CompoundClassCell Line (Cancer Type)IC50/ED50
This compound Acridone Alkaloid KB (Nasopharyngeal) 0.09–0.82 µg/mL
This compound Acridone Alkaloid Hep-3B (Hepatoma) 6.6 µg/mL
5-Hydroxynoracronycine alcoholAcridone AlkaloidKB (Nasopharyngeal)19.5 µM
Citracridone-IIIAcridone AlkaloidHepG2 (Hepatoma)17.0 µM
Buxifoliadine EAcridone AlkaloidHepG2 (Hepatoma)Most potent of 10 acridones tested (exact IC50 not specified in abstract)[3]
CisplatinPlatinum-based drugNasopharyngeal CarcinomaStandard Treatment[4][5]
5-Fluorouracil (5-FU)AntimetaboliteNasopharyngeal CarcinomaStandard Treatment[4]
SorafenibKinase InhibitorHepatocellular CarcinomaStandard Treatment[6]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the effects of compounds like this compound on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Plating:

    • Harvest cancer cells (e.g., KB or Hep-3B) and determine cell viability using Trypan Blue exclusion.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (or comparative compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the highest concentration of the solvent used) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway for Acridone Alkaloid-Induced Apoptosis

G Acridone Acridone Alkaloid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Acridone->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some acridone alkaloids.

Experimental Workflow for Cytotoxicity Testing

G start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells add_compound Add this compound & Alternative Compounds plate_cells->add_compound incubate Incubate (e.g., 48h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow of an MTT-based cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of Buxifoliadine H: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Buxifoliadine H must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its toxic properties, this plant-derived steroidal alkaloid requires management as a hazardous chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

This compound is classified as a substance with significant health and environmental hazards.[1] Improper disposal can lead to potential harm to personnel and ecosystems. Therefore, all waste containing this compound must be segregated, clearly labeled, and disposed of through an approved hazardous waste management facility.

Hazard Profile of this compound

Hazard ClassificationCategoryDescription
Acute Toxicity, Oral Category 3Toxic if swallowed.
Acute Toxicity, Dermal Category 3Toxic in contact with skin.
Serious Eye Irritation Category 2ACauses serious eye irritation.
Acute Aquatic Hazard Category 3Harmful to aquatic life.

Data sourced from a Safety Data Sheet for a product with the same Aldrich number as this compound.[1]

Experimental Protocols for Safe Disposal

The following protocols outline the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. These procedures are based on general best practices for managing hazardous and cytotoxic chemical waste.

I. Waste Minimization

Before beginning any experiment, researchers should focus on strategies to minimize the generation of this compound waste:

  • Order and use the smallest practical quantity of the compound.

  • Design experiments to reduce the volume of waste produced.

  • Maintain a clear and accurate inventory of the chemical to avoid surplus and expiration.

II. Personal Protective Equipment (PPE)

All personnel handling this compound, including during disposal procedures, must wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhaling any dust or aerosols.[1]

III. Segregation and Collection of this compound Waste

Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Containers: Use separate, clearly labeled, and compatible hazardous waste containers for each type of this compound waste.

  • Solid Waste:

    • Includes contaminated gloves, bench paper, pipette tips, and empty vials.

    • Place directly into a designated, puncture-resistant solid hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Includes unused solutions, reaction mixtures, and solvent rinses.

    • Collect in a sealable, chemical-resistant container (e.g., glass or polyethylene).

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.

IV. Labeling and Storage

All this compound waste containers must be correctly labeled and stored.

  • Labeling: Affix a "Hazardous Waste" label to each container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Harmful to Aquatic Life").

    • The accumulation start date.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within or near the laboratory.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Store in secondary containment to capture any potential leaks.

V. Final Disposal Procedure

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Incineration: Due to its cytotoxic potential, the recommended final disposal method for this compound is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the hazardous compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Buxifoliadine_H_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start Experiment ppe Wear Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste segregate->solid_waste Contaminated PPE, Vials liquid_waste Liquid Waste segregate->liquid_waste Solutions, Rinsates sharps_waste Sharps Waste segregate->sharps_waste Needles, Syringes container_solid Collect in Labeled Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid container_sharps Collect in Labeled Sharps Container sharps_waste->container_sharps store Store in Secondary Containment in Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup incineration High-Temperature Incineration at Approved Facility ehs_pickup->incineration end_process End of Process incineration->end_process

This compound Disposal Workflow

References

Personal protective equipment for handling Buxifoliadine H

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Buxifoliadine H. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the likely potency of this compound as an alkaloid, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double Nitrile GlovesASTM D6978 or equivalentPrevents skin contact during handling. Double gloving provides extra protection against potential tears or permeation.
Body Protection Chemical-Resistant Lab Coat or GownPoly-coated or proven resistant materialProtects against splashes and contamination of personal clothing.[1]
Full-Body Suit ("Bunny Suit")As per site-specific risk assessmentRecommended for large quantities or when there is a high risk of widespread contamination.[2]
Eye and Face Protection Chemical Splash GogglesANSI Z87.1 or equivalentProtects eyes from splashes and aerosols.[3]
Face ShieldWorn over gogglesProvides an additional layer of protection for the entire face.[2][4]
Respiratory Protection N95 Respirator or higherNIOSH-approvedEssential for handling powdered this compound to prevent inhalation of fine particles.[2]
Half-mask or Full-face Respirator with appropriate cartridgesNIOSH-approvedRecommended for weighing and transferring larger quantities or when engineering controls are not sufficient.[5]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]

  • Ensure the work area is clean and uncluttered.

  • Have a chemical spill kit readily accessible.

2. Donning PPE:

  • Follow the proper sequence for donning PPE: gown, mask/respirator, goggles, face shield, and then gloves (the first pair, followed by the second).

3. Weighing and Reconstitution:

  • Handle solid this compound with extreme care to avoid generating dust.

  • Use a dedicated, calibrated analytical balance within the fume hood.

  • When reconstituting, add the solvent slowly to the solid to prevent splashing.

4. Post-Handling:

  • Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by a suitable lab detergent).

  • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[7][8]

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container.

Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps to safely manage a this compound spill.

G cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (use absorbent pads) ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Spill Residue neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.